molecular formula C14H14N2O B075980 3-amino-N-(3-methylphenyl)benzamide CAS No. 14315-23-2

3-amino-N-(3-methylphenyl)benzamide

Numéro de catalogue: B075980
Numéro CAS: 14315-23-2
Poids moléculaire: 226.27 g/mol
Clé InChI: WWPARZLQFZGMBB-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylphenyl)benzamide (CAS 14315-23-2) is an organic solid with a molecular weight of 226.27 g/mol and the molecular formula C 14 H 14 N 2 O. This benzamide derivative is characterized by a melting point of 95-97 °C and is supplied as a solid at room temperature with a typical purity of 95%. As a building block in chemical synthesis, this compound serves as a key intermediate for researchers developing novel molecules. Its structure, featuring both an amino group and an aromatic benzamide core, is of significant interest in medicinal chemistry for the design and synthesis of potential protein kinase inhibitors. Such inhibitors are a major focus in the development of targeted therapies, as they can modulate critical signaling pathways within cells. Handling Note: This product is labeled as an irritant. Researchers should consult the Safety Data Sheet (SDS) prior to use. Use Statement: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPARZLQFZGMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354073
Record name 3-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-23-2
Record name 3-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-(3-methylphenyl)benzamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-amino-N-(3-methylphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, outline a detailed synthesis protocol, explore its potential applications, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound.

Molecular Identification and Structure

3-amino-N-(3-methylphenyl)benzamide is an aromatic amide. The structure features a benzamide core with an amino group substituent on one phenyl ring and a methyl group on the other. This seemingly simple arrangement of functional groups gives rise to a specific three-dimensional geometry that dictates its chemical behavior and biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name 3-amino-N-(3-methylphenyl)benzamide[1]
CAS Number 14315-23-2[1][2]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
Synonyms 3-Amino-N-(m-tolyl)benzamide, (3-aminophenyl)-N-(3-methylphenyl)carboxamide[1]

The core of the molecule is the amide linkage, which connects a 3-aminobenzoyl group to a 3-methylaniline (m-toluidine) moiety. The presence of two aromatic rings and the amide group suggests a degree of structural rigidity. X-ray crystallography studies on the related compound N-(3-methylphenyl)benzamide have shown that the aromatic rings are significantly twisted relative to the plane of the amide group.[3] This non-planar conformation is a critical feature, as it influences how the molecule interacts with biological targets and its overall physicochemical properties.

Physicochemical Properties

Understanding the physicochemical properties of 3-amino-N-(3-methylphenyl)benzamide is crucial for its application in research and development, particularly for aspects like formulation and bioavailability in drug discovery.

Table of Physical and Chemical Properties:

PropertyValueSource
Melting Point 95-97 °C[2]
Boiling Point (Predicted) 337.6 ± 35.0 °C[2]
Density (Predicted) 1.210 ± 0.06 g/cm³[2]
XLogP3 2.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 55.1 Ų[1]

The XLogP3 value of 2.7 suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for drug candidates, as it can influence their ability to cross cell membranes. The presence of both hydrogen bond donors (the amino group and the amide N-H) and acceptors (the carbonyl oxygen and the amino nitrogen) indicates its potential to form hydrogen bonds, which is a key factor in molecular recognition processes.

Synthesis and Purification

The synthesis of 3-amino-N-(3-methylphenyl)benzamide can be achieved through a reliable two-step process starting from commercially available precursors. This method is based on standard organic chemistry transformations and is scalable for laboratory purposes.

Synthesis Pathway

The synthesis involves an initial amidation reaction to form the amide bond, followed by the reduction of a nitro group to the desired amine.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 3_nitrobenzoyl_chloride 3-Nitrobenzoyl chloride Intermediate 3-Nitro-N-(3-methylphenyl)benzamide 3_nitrobenzoyl_chloride->Intermediate Pyridine, DCM, 0°C to rt 3_methylaniline 3-Methylaniline (m-Toluidine) 3_methylaniline->Intermediate Final_Product 3-Amino-N-(3-methylphenyl)benzamide Intermediate->Final_Product SnCl2·2H2O, Ethanol, Reflux

Caption: Synthetic route for 3-amino-N-(3-methylphenyl)benzamide.

Experimental Protocol

Step 1: Synthesis of 3-Nitro-N-(3-methylphenyl)benzamide

  • To a solution of 3-methylaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(3-methylphenyl)benzamide.

Step 2: Synthesis of 3-Amino-N-(3-methylphenyl)benzamide

  • Dissolve the crude 3-nitro-N-(3-methylphenyl)benzamide from the previous step in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of NaHCO₃ to neutralize the acid and precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Potential Applications and Biological Significance

While specific research on 3-amino-N-(3-methylphenyl)benzamide is not extensively documented in publicly available literature, the broader class of 3- and 4-aminobenzanilides has been investigated for its pharmacological potential.

A key area of interest is their activity as anticonvulsant agents . A patent for related compounds, such as 3-amino-N-(2,6-dimethyl phenyl) benzamide, has shown significant anticonvulsant activity in mouse models.[4] This suggests that the 3-aminobenzamide scaffold could be a valuable pharmacophore for the development of new treatments for epilepsy and other seizure-related disorders.[4]

The structural motifs present in 3-amino-N-(3-methylphenyl)benzamide are also found in other biologically active molecules, including inhibitors of various enzymes. The amino group can serve as a key interaction point with biological targets, while the overall shape and lipophilicity of the molecule can be fine-tuned by modifying the substitution pattern on the phenyl rings.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) widely available for 3-amino-N-(3-methylphenyl)benzamide, a conservative approach to handling should be adopted based on the known hazards of related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Potential Hazards (inferred from related compounds):

  • May cause skin and eye irritation.[5]

  • May be harmful if swallowed.

  • Some related benzamides are suspected of causing genetic defects.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Conclusion

3-amino-N-(3-methylphenyl)benzamide is a compound with interesting chemical features and potential for further investigation, particularly in the field of medicinal chemistry. Its synthesis is straightforward, and its structure suggests the possibility of engaging with biological targets in a specific manner. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers working with this and related molecules.

References

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.
  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2009). N-(3-Methylphenyl)benzamide. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N-(3-methylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

  • Chemsrc. (n.d.). 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | CAS#:154740-93-9. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-(4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-3-methylbenzamide. Available at: [Link]

Sources

An In-depth Technical Guide to 3-amino-N-(3-methylphenyl)benzamide (CAS: 14315-23-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(3-methylphenyl)benzamide (CAS: 14315-23-2), a substituted benzanilide with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical properties, outlines a robust two-step synthesis protocol, and provides an expected analytical profile for its characterization. Furthermore, it explores the scientific rationale behind its synthesis and discusses its potential biological significance, drawing from research on structurally related compounds. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and evaluation of novel small molecules for therapeutic development.

Introduction

3-amino-N-(3-methylphenyl)benzamide, also known as 3-amino-N-(m-tolyl)benzamide, belongs to the benzanilide class of organic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The structure, featuring a central amide linkage connecting two substituted benzene rings, offers a versatile platform for designing molecules with specific pharmacodynamic and pharmacokinetic properties. The presence of an amino group on one of the phenyl rings and a methyl group on the other provides opportunities for further chemical modification and structure-activity relationship (SAR) studies.

While specific research on 3-amino-N-(3-methylphenyl)benzamide is limited in publicly available literature, the broader class of aminobenzanilides has been investigated for various therapeutic applications, including anticonvulsant activities.[1] This guide aims to consolidate the available information and provide a practical framework for the synthesis and further investigation of this compound.

Chemical & Physical Properties

A summary of the key chemical and physical properties of 3-amino-N-(3-methylphenyl)benzamide is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 14315-23-2PubChem[2]
Molecular Formula C₁₄H₁₄N₂OPubChem[2]
Molecular Weight 226.27 g/mol PubChem[2]
IUPAC Name 3-amino-N-(3-methylphenyl)benzamidePubChem[2]
Synonyms 3-Amino-N-(m-tolyl)benzamidePubChem[2]
Melting Point 95-97 °CChemicalBook
Boiling Point (Predicted) 337.6±35.0 °CChemicalBook
Density (Predicted) 1.210±0.06 g/cm³ChemicalBook
XLogP3 (Predicted) 2.7PubChem[2]

Synthesis Pathway and Rationale

The synthesis of 3-amino-N-(3-methylphenyl)benzamide can be efficiently achieved through a two-step process. This strategy is based on well-established organic chemistry principles and has been successfully applied to the synthesis of analogous compounds.[3]

Overall Synthesis Scheme:

Synthesis_Scheme Reactant1 3-Nitrobenzoyl chloride Intermediate 3-Nitro-N-(3-methylphenyl)benzamide Reactant1->Intermediate Step 1: Acylation (Schotten-Baumann conditions) Reactant2 m-Toluidine Reactant2->Intermediate Product 3-Amino-N-(3-methylphenyl)benzamide Intermediate->Product Step 2: Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd/C)

A two-step synthesis of the target compound.

Step 1: Acylation to form 3-Nitro-N-(3-methylphenyl)benzamide

The first step involves the acylation of m-toluidine with 3-nitrobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of a base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Anhydrous conditions are preferred to prevent the hydrolysis of the acyl chloride.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in the intermediate, 3-nitro-N-(3-methylphenyl)benzamide, to an amino group. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents. Common methods include:

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. It is often a clean and high-yielding reaction.

  • Metal/Acid Reduction: A combination of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro compounds. Stannous chloride (SnCl₂) in a suitable solvent is another widely used option.

The choice of reduction method may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 3-amino-N-(3-methylphenyl)benzamide.

Step 1: Synthesis of 3-Nitro-N-(3-methylphenyl)benzamide

Workflow for Step 1:

Step1_Workflow A Dissolve m-toluidine and a base (e.g., pyridine) in an anhydrous solvent (e.g., DCM). B Cool the solution to 0 °C in an ice bath. A->B C Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent. B->C D Allow the reaction to warm to room temperature and stir for several hours. C->D E Monitor reaction completion by TLC. D->E F Wash the reaction mixture with dilute acid, water, and brine. E->F G Dry the organic layer over anhydrous sodium sulfate. F->G H Concentrate the solution under reduced pressure. G->H I Purify the crude product by recrystallization or column chromatography. H->I

Acylation of m-toluidine.

Materials:

  • m-Toluidine

  • 3-Nitrobenzoyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-toluidine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 3-nitro-N-(3-methylphenyl)benzamide can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Step 2: Synthesis of 3-Amino-N-(3-methylphenyl)benzamide

Workflow for Step 2:

Step2_Workflow A Suspend 3-nitro-N-(3-methylphenyl)benzamide in a suitable solvent (e.g., ethanol). B Add an excess of a reducing agent (e.g., SnCl2·2H2O). A->B C Heat the mixture to reflux and stir for several hours. B->C D Monitor reaction completion by TLC. C->D E Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO3). D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the combined organic layers with water and brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate the solution under reduced pressure to obtain the crude product. H->I J Purify by column chromatography or recrystallization if necessary. I->J

Reduction of the nitro intermediate.

Materials:

  • 3-Nitro-N-(3-methylphenyl)benzamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 3-nitro-N-(3-methylphenyl)benzamide (1.0 equivalent) in ethanol, add stannous chloride dihydrate (3-5 equivalents).

  • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous slurry with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-amino-N-(3-methylphenyl)benzamide.

  • If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-amino-N-(3-methylphenyl)benzamide. The following is an expected analytical profile based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine protons, the amide proton, and the methyl protons. The aromatic region (typically δ 6.5-8.0 ppm) will exhibit complex splitting patterns due to the substitution on the rings. The amino protons (NH₂) will likely appear as a broad singlet, and the amide proton (NH) as a singlet or a broad signal. The methyl group protons (CH₃) should appear as a singlet around δ 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (around δ 165-170 ppm), the aromatic carbons, and the methyl carbon (around δ 21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching (amine and amide): Two bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and one band for the secondary amide (N-H) in the same region.

  • C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.

  • C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H and C=C stretching: Signals characteristic of substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 3-amino-N-(3-methylphenyl)benzamide (C₁₄H₁₄N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 226.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Biological Significance

While direct biological studies on 3-amino-N-(3-methylphenyl)benzamide are not extensively reported, research on structurally similar aminobenzanilides suggests potential therapeutic applications.

A notable study on a series of 2- and 3-aminobenzanilides revealed their potential as anticonvulsant agents.[1] For instance, the closely related compound, 3-amino-N-(2,6-dimethylphenyl)benzamide, demonstrated significant anticonvulsant activity in animal models, with a favorable protective index compared to established drugs like phenobarbital and phenytoin.[1] This suggests that the 3-aminobenzanilide scaffold is a promising pharmacophore for the development of new central nervous system (CNS) active agents.

The primary amino group on the benzoyl ring and the tolyl moiety of 3-amino-N-(3-methylphenyl)benzamide provide key structural features that can be further explored in drug design. These groups can participate in hydrogen bonding and other interactions with biological targets, such as enzymes or receptors. The overall lipophilicity of the molecule, influenced by the methyl group, will also play a role in its pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-amino-N-(3-methylphenyl)benzamide and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-amino-N-(3-methylphenyl)benzamide is a compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a detailed and rational synthesis pathway, and an expected analytical profile. The structural similarity to known anticonvulsant agents makes it a compelling candidate for screening in CNS-related drug discovery programs. The protocols and information presented herein are intended to facilitate the synthesis and characterization of this molecule, thereby enabling further research into its biological activities and potential therapeutic applications.

References

  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2236.
  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534–1537.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 762856, 3-amino-N-(3-methylphenyl)benzamide. Retrieved from [Link].

  • European Patent Office. (1987). 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs (EP0213572B1).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. Retrieved from [Link].

Sources

3-amino-N-(3-methylphenyl)benzamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Molecular Structure and Weight of 3-amino-N-(3-methylphenyl)benzamide

This guide provides a comprehensive technical overview of 3-amino-N-(3-methylphenyl)benzamide, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental molecular characteristics, from its structural architecture and conformation to its precise molecular weight, and details an authoritative experimental protocol for its verification.

Compound Identification and Overview

3-amino-N-(3-methylphenyl)benzamide is a substituted benzanilide, a class of compounds with significant interest in medicinal chemistry and materials science. Its structure is characterized by a central benzamide scaffold functionalized with an amino group and an N-aryl substituent. Understanding its precise molecular structure and weight is a critical first step in any research or development pipeline, underpinning everything from reaction stoichiometry and analytical characterization to molecular docking and quantitative structure-activity relationship (QSAR) studies.

Identifier Value
IUPAC Name 3-amino-N-(3-methylphenyl)benzamide[1]
CAS Number 14315-23-2[1][2]
Molecular Formula C₁₄H₁₄N₂O[1]
Synonyms 3-Amino-N-(m-tolyl)benzamide[1]

Molecular Structure and Conformation

The molecular architecture of 3-amino-N-(3-methylphenyl)benzamide is composed of three key components: a central amide linker, a 3-aminobenzoyl group, and an N-linked 3-methylphenyl (m-tolyl) group.

  • Chemical Formula : C₁₄H₁₄N₂O[1]

  • SMILES String : CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N[1]

  • InChIKey : WWPARZLQFZGMBB-UHFFFAOYSA-N[1]

The spatial arrangement of these components is not planar. X-ray crystallography studies on structurally related benzanilides, such as N-(3-methylphenyl)benzamide, reveal that the two aromatic rings are significantly twisted relative to the plane of the central amide group.[3] This twist, with dihedral angles reported between 70 and 74 degrees for the parent compound, is a result of minimizing steric hindrance between the rings and optimizing electronic conjugation.[3] The N-H and C=O bonds of the amide group typically adopt a stable trans conformation.[3] This conformational preference is a critical determinant of the molecule's shape and its ability to interact with biological targets.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A 1. Prepare 1 mg/mL Stock Solution (in Methanol or Acetonitrile) B 2. Prepare Working Solution (1-10 µg/mL in appropriate solvent) A->B C 3. Calibrate Mass Spectrometer (Using known reference standards) D 4. Ionization via ESI+ (Electrospray Ionization, Positive Mode) C->D Calibration Applied F 6. Acquire Full Scan Data (High-resolution analyzer, e.g., TOF/Orbitrap) D->F E 5. Infuse Sample (Direct infusion or via LC) E->D G 7. Identify [M+H]⁺ Ion Peak (Expected m/z ≈ 227.118) H 8. Calculate Mass Accuracy (ppm) | (Experimental - Theoretical) / Theoretical | * 10^6 G->H I Is ppm < 5? H->I J Result: Formula Confirmed C₁₄H₁₄N₂O I->J Yes K Result: Re-evaluate or Re-run I->K No start Reactants: 3-Nitrobenzoyl Chloride + m-Toluidine step1 Step 1: Acylation (Schotten-Baumann conditions) start->step1 intermediate Intermediate: 3-nitro-N-(3-methylphenyl)benzamide step1->intermediate step2 Step 2: Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 end_product Final Product: 3-amino-N-(3-methylphenyl)benzamide step2->end_product

Caption: A plausible two-step synthesis workflow.
  • Amide Formation (Acylation): m-Toluidine is reacted with 3-nitrobenzoyl chloride in the presence of a base (like pyridine or aqueous NaOH) to form the amide bond. This reaction yields the intermediate, 3-nitro-N-(3-methylphenyl)benzamide.

  • Nitro Group Reduction: The nitro group on the intermediate is then reduced to a primary amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst). This step yields the final target compound.

Conclusion

3-amino-N-(3-methylphenyl)benzamide is a molecule defined by its C₁₄H₁₄N₂O formula, with an average molecular weight of 226.27 g/mol and a precise monoisotopic mass of 226.11061 Da. Its non-planar, twisted conformation is a key structural feature influencing its physicochemical properties. The identity and elemental composition of this compound can be unequivocally verified using high-resolution mass spectrometry, a foundational technique for any scientist working with novel or synthesized small molecules.

References

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.
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solubility of 3-amino-N-(3-methylphenyl)benzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-amino-N-(3-methylphenyl)benzamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape for Drug Development

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary checkbox; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. The molecule 3-amino-N-(3-methylphenyl)benzamide, a benzamide derivative, presents a fascinating case study in solubility. Its structure, possessing both hydrogen-bonding capabilities and significant aromatic character, suggests a nuanced interaction with various organic solvents. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will move beyond simple data reporting to explore the underlying physicochemical principles and provide robust, field-proven methodologies for generating reliable solubility data where none currently exists in public literature.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's intrinsic properties is the logical first step in predicting its behavior in solution. 3-amino-N-(3-methylphenyl)benzamide (CAS: 14315-23-2) is a compound whose structure dictates its solubility.[1]

The molecule features:

  • An amino group (-NH₂) : A primary amine that acts as a hydrogen bond donor and can be protonated in acidic media.

  • An amide linkage (-CONH-) : This functional group is polar and features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), contributing significantly to interactions with polar solvents.[2]

  • Two aromatic rings : These phenyl and tolyl groups are nonpolar and hydrophobic, driving solubility in less polar environments.[2]

  • A methyl group (-CH₃) : This substituent on the phenyl ring slightly increases the molecule's nonpolar character.[2]

The interplay between the polar amino and amide groups and the nonpolar aromatic framework is the primary determinant of its solubility profile.

Table 1: Physicochemical Properties of 3-amino-N-(3-methylphenyl)benzamide
PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OPubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
CAS Number 14315-23-2PubChem[1]
Melting Point 95-97 °CChemicalBook[3]
XLogP3 (Lipophilicity) 2.7PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Predicted Boiling Point 337.6 ± 35.0 °CChemicalBook[3]
Predicted Density 1.210 ± 0.06 g/cm³ChemicalBook[3]

The XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not extremely hydrophobic.[1] The presence of two hydrogen bond donors and two acceptors signals a strong potential for interaction with protic and polar aprotic solvents.[1]

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of 3-amino-N-(3-methylphenyl)benzamide is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3-amino-N-(3-methylphenyl)benzamide HBD H-Bond Donors (Amine, Amide) HBA H-Bond Acceptor (Carbonyl) Aromatic Aromatic Rings (Hydrophobic) Interactions Solute-Solvent Interactions HBD->Interactions Favorable in Protic Solvents HBA->Interactions Favorable in Polar Solvents Aromatic->Interactions Favorable in Nonpolar/Aromatic Solvents Solvent Organic Solvent Polarity Polarity (Dipole Moment) Protic Protic / Aprotic (H-Bonding Ability) Nonpolar Nonpolar Character Polarity->Interactions Protic->Interactions Nonpolar->Interactions Solubility Resulting Solubility Interactions->Solubility

Figure 1: Interplay of molecular properties governing solubility.
Expected Solubility Profile:
  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated. The solvent's hydroxyl groups can readily form hydrogen bonds with the solute's amine, amide, and carbonyl functionalities. A related compound was noted to be crystallized from ethanol, supporting this expectation.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected. These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H groups of the solute. Their polarity will also help solvate the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility is likely. Dichloromethane can solvate the polar parts of the molecule to some extent, and its character is compatible with the aromatic rings. A patent for a similar chlorinated benzamide notes its solubility in dichloromethane.[5]

  • Aromatic Solvents (e.g., Toluene, Benzene): Moderate solubility is predicted. The nonpolar aromatic rings of the solute will have favorable π-π stacking interactions with the solvent.

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Poor solubility is expected. The large, nonpolar hydrocarbon chains of these solvents cannot effectively solvate the highly polar amino and amide groups, making the energetic cost of dissolution unfavorable.

Experimental Determination of Solubility: A Validated Protocol

In the absence of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Solute: 3-amino-N-(3-methylphenyl)benzamide (purity >98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Scintillation vials or glass test tubes with screw caps

    • Thermostatically controlled incubator shaker or water bath

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equilibrate separate 3. Phase Separation Centrifuge the suspension to pellet the excess solid. equilibrate->separate filter 4. Sample Collection Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. separate->filter dilute 5. Dilution Dilute the clear filtrate with a known volume of mobile phase or solvent to fall within the analytical range. filter->dilute analyze 6. Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method. dilute->analyze calculate 7. Calculation Calculate the original concentration using the dilution factor. analyze->calculate end End (Solubility Value Obtained) calculate->end

Figure 2: Workflow for the isothermal shake-flask solubility determination method.
  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of 3-amino-N-(3-methylphenyl)benzamide of known concentrations in the chosen solvent or HPLC mobile phase.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99). This step is critical for the trustworthiness of the final data.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed to determine the exact time to equilibrium.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the solid settle.

    • For more robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to ensure the concentration falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the calibrated analytical method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. This data provides invaluable insights for selecting appropriate solvents for various applications, from reaction media to crystallization processes.

Table 2: Example Solubility Data for 3-amino-N-(3-methylphenyl)benzamide at 25 °C

(Note: This is a template for presenting experimentally determined data.)

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Polar Aprotic DMSO46.7[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Chlorinated Dichloromethane9.1[Experimental Value][Calculated Value]
Aromatic Toluene2.4[Experimental Value][Calculated Value]
Nonpolar n-Hexane1.9[Experimental Value][Calculated Value]

Advanced Topics: Predictive Modeling

While experimental determination remains the gold standard, modern computational chemistry and machine learning offer powerful tools for predicting solubility, especially in the early stages of development when material is scarce.[7][8] These models use quantitative structure-property relationships (QSPR) to correlate molecular descriptors with solubility.[9]

Platforms like COSMO-RS or machine learning models trained on large datasets can provide estimations that, while not a substitute for experimental data, can effectively guide solvent selection and prioritize experiments.[10] The accuracy of these predictions is continually improving, making them a valuable part of the modern drug development toolkit.[8]

Conclusion

The is governed by a delicate balance of its polar, hydrogen-bonding functional groups and its nonpolar aromatic structure. While a theoretical analysis predicts high solubility in polar solvents and poor solubility in nonpolar aliphatic solvents, precise quantitative understanding requires rigorous experimental work. The detailed shake-flask protocol provided in this guide offers a robust pathway for researchers to generate high-quality, reliable solubility data. This information is critical for informed decision-making in chemical synthesis, purification, and the formulation of novel therapeutics, ensuring that the journey from molecule to medicine is built on a solid foundation of physicochemical understanding.

References

  • Gowda, B. T., et al. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E64(10), o2247. [Link]

  • Reinhard, J. F., & Reinhard, J. F., Jr. (1985). 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • CN105936625A. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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A Guide to the Spectroscopic Characterization of 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the unambiguous identification and characterization of 3-amino-N-(3-methylphenyl)benzamide (C₁₄H₁₄N₂O, Mol. Wt.: 226.27 g/mol )[1]. As a bifunctional aromatic compound, it serves as a valuable building block in medicinal chemistry and materials science. This document outlines the foundational principles, standard experimental protocols, and detailed interpretation of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectra. The spectral data presented herein are predicted based on established chemical principles and analysis of structurally analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Analysis

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 3-amino-N-(3-methylphenyl)benzamide is an amide composed of a 3-aminobenzoyl group linked to a 3-methylaniline moiety. Key structural features influencing its spectral properties include:

  • Two Aromatic Rings: A 1,3-disubstituted (meta) aminobenzoyl ring and a 1,3-disubstituted (meta) methylaniline ring.

  • Amide Linkage (-CONH-): This rigid, planar group strongly influences the IR and NMR spectra.

  • Labile Protons: The amine (-NH₂) and amide (-NH-) protons are subject to exchange and exhibit characteristic chemical shifts.

  • Functional Groups: A primary amine, a secondary amide, and a methyl group, each with distinct spectroscopic signatures.

Atom Numbering Convention

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of 3-amino-N-(3-methylphenyl)benzamide.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amides, as it typically produces an intact protonated molecule [M+H]⁺, minimizing initial fragmentation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[2]

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary needle. Use a nebulizing gas (nitrogen) to aid in droplet formation and solvent evaporation.[3]

  • Analysis: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The primary ion of interest is the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): For structural confirmation, isolate the [M+H]⁺ ion (m/z 227.1) and subject it to Collision-Induced Dissociation (CID) with argon gas to generate a characteristic fragmentation pattern.

Predicted Mass Spectrum Data
IonPredicted m/z (Monoisotopic)Interpretation
[M+H]⁺ 227.12 Protonated Molecular Ion
[M-NH₂]⁺211.12Loss of the amino group radical (less common in ESI)
[C₇H₇NO]⁺121.05Acylium ion from cleavage of the amide C-N bond
[C₇H₈N]⁺106.07Fragment from the 3-methylaniline moiety
[C₆H₅O]⁺93.03Loss of CO from the m/z 121 acylium ion
Interpretation of Fragmentation

The most significant fragmentation pathway for protonated benzamides involves the cleavage of the amide C-N bond.[4][5] This is a highly diagnostic fragmentation.

  • Primary Fragmentation: The bond between the carbonyl carbon (C7) and the amide nitrogen (N8) cleaves, leading to two primary fragments. The positive charge is preferentially stabilized on the acylium ion.

    • Path A: Formation of the 3-aminobenzoyl acylium ion at m/z 121 .

    • Path B: Formation of a radical cation corresponding to 3-methylaniline at m/z 107 (less favored).

  • Secondary Fragmentation: The 3-aminobenzoyl acylium ion (m/z 121) can subsequently lose carbon monoxide (CO), a common fragmentation for acylium ions, to produce a phenyl cation fragment at m/z 93 .[6]

MS_Fragmentation M [M+H]⁺ m/z = 227.1 frag1 3-aminobenzoyl acylium m/z = 121.1 M->frag1 C-N Cleavage frag2 3-methylaniline (Neutral Loss) M->frag2 C-N Cleavage frag3 Phenyl cation m/z = 93.0 frag1->frag3 -CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is a modern, rapid technique requiring minimal sample preparation.

Experimental Protocol: ATR-IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument absorptions.[7][8]

  • Sample Application: Place a small amount of the solid 3-amino-N-(3-methylphenyl)benzamide powder directly onto the ATR crystal.

  • Analysis: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹ to obtain a high-quality spectrum.[9]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine
~3300MediumN-H Stretch (H-bonded)Secondary Amide
3100 - 3000MediumAromatic C-H StretchAromatic Ring
2950 - 2850WeakAliphatic C-H StretchMethyl Group
1650 - 1630 Strong C=O Stretch (Amide I Band) Secondary Amide
1620 - 1580StrongN-H Bend (Amine Scissoring) / Aromatic C=C StretchAmine / Aromatic
1550 - 1510MediumN-H Bend (Amide II Band)Secondary Amide
1300 - 1200StrongC-N StretchAmide / Amine
900 - 670StrongAromatic C-H Out-of-Plane Bend (meta-subst.)Aromatic Ring

Table based on standard IR correlation charts.[10][11][12]

Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

  • N-H Region (3500-3200 cm⁻¹): This region is critical. Expect a doublet of medium intensity for the primary amine (-NH₂) stretches and a broader, single peak for the amide (-NH-) stretch, likely overlapping.

  • Carbonyl Region (~1640 cm⁻¹): The most intense and diagnostic peak in the spectrum will be the amide C=O stretch (Amide I band). Its position below 1700 cm⁻¹ is characteristic of amides and distinguishes it from ketones or esters.

  • Fingerprint Region (<1500 cm⁻¹): This complex region will contain C-N stretches and numerous aromatic C-H bending vibrations. The strong absorptions between 900-670 cm⁻¹ are highly indicative of the meta-substitution pattern on both aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amides as it allows for the clear observation of exchangeable N-H protons.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) in ~0.7 mL of DMSO-d₆.[14] Ensure the sample is fully dissolved; filter if necessary to remove particulates.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[15][16]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hours, depending on the sample concentration. The spectral width should cover 0-200 ppm.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Atom(s) (See Fig. 1)Predicted δ (ppm)MultiplicityIntegrationAssignment and Rationale
H-N8 (Amide)~10.0s (broad)1HAmide proton, significantly deshielded by the carbonyl and H-bonding with DMSO.
Aromatic H's6.6 - 7.8m8HComplex multiplet region for the 8 aromatic protons. Protons ortho to the amide (C10, C14) will be most downfield.
N16-H₂ (Amine)~5.3s (broad)2HPrimary amine protons. Position is concentration-dependent and exchanges with D₂O.
C15-H₃ (Methyl)~2.3s3HMethyl group protons on the aniline ring.

Note: Specific assignments within the aromatic multiplet require advanced 2D NMR techniques (e.g., COSY, HSQC).

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Atom(s) (See Fig. 1)Predicted δ (ppm)Assignment and Rationale
C7 (C=O)~166Amide carbonyl carbon, characteristically downfield.
C3, C9, C11138 - 150Aromatic carbons bonded to nitrogen or methyl groups (C-N, C-CH₃). C3 (ipso to -NH₂) will be highly deshielded.
Aromatic C-H112 - 130Aromatic carbons bonded to hydrogen.
C1, C13130 - 138Aromatic carbons ipso to the amide linkage.
C15 (CH₃)~21Methyl carbon, in the typical aliphatic region.

Predictions are based on additive models and data from analogous structures.[17][18][19]

Integrated Spectral Interpretation Workflow

A robust structural confirmation is achieved by integrating data from all three techniques in a logical sequence.

Analysis_Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS ESI-MS Analysis H_NMR ¹H NMR Analysis MS->H_NMR Confirm Mol. Weight (226.27 g/mol) IR ATR-IR Analysis IR->H_NMR Confirm Functional Groups (Amide, Amine) C_NMR ¹³C NMR Analysis H_NMR->C_NMR Proton Environment & Count Confirm Structure Confirmed H_NMR->Confirm Connectivity (via coupling) C_NMR->Confirm Carbon Skeleton

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a self-validating system for the comprehensive characterization of 3-amino-N-(3-methylphenyl)benzamide. MS confirms the molecular formula, IR identifies the key amide and amine functional groups, and NMR elucidates the precise carbon-hydrogen framework. This guide provides the expected spectral data and interpretive logic required for researchers to confidently identify and verify the structure of this compound.

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An In-Depth Technical Guide to the Preclinical Evaluation of 3-amino-N-(3-methylphenyl)benzamide: A Candidate for Novel CNS and Antimicrobial Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive preclinical strategy for the evaluation of 3-amino-N-(3-methylphenyl)benzamide, a small molecule with significant therapeutic potential. Based on robust evidence from analogous chemical structures, this compound is a prime candidate for investigation as a novel anticonvulsant agent. Furthermore, the broader benzamide chemical class has demonstrated a wide spectrum of bioactivities, including antimicrobial and anticancer effects, warranting a multi-faceted screening approach. This document provides a detailed roadmap for the synthesis, characterization, and pharmacological assessment of 3-amino-N-(3-methylphenyl)benzamide, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to establish a foundational understanding of the compound's biological activity, safety profile, and therapeutic promise.

Introduction and Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable range of pharmacological activities. Notably, the aminobenzamide class has been identified as a source of potent anticonvulsant agents. A key patent in this area describes 3- and 4-amino-N-(alkylphenyl)benzamide compounds as effective agents against tonic extensor seizures elicited by maximal electroshock (MES), a hallmark of generalized tonic-clonic seizures[1]. Specifically, the structural analog, 3-amino-N-(2,6-dimethylphenyl)benzamide, has shown promising anticonvulsant activity[1]. This provides a strong and direct rationale for the investigation of 3-amino-N-(3-methylphenyl)benzamide, which shares the core 3-aminobenzamide moiety and an N-alkylphenyl substituent.

The primary hypothesis of this investigative guide is that 3-amino-N-(3-methylphenyl)benzamide will exhibit significant anticonvulsant activity, detectable in the Maximal Electroshock Seizure (MES) model. A critical aspect of any novel CNS agent's development is its therapeutic index; therefore, a concurrent evaluation of neurotoxicity is paramount.

Furthermore, the broader class of N-phenylbenzamide derivatives has been associated with other biological activities, including antimicrobial and anticancer properties[2]. This guide, therefore, proposes a secondary screening cascade to explore these potential ancillary activities, which could significantly broaden the therapeutic applications of this compound.

This document will provide a step-by-step guide for:

  • The chemical synthesis and characterization of 3-amino-N-(3-methylphenyl)benzamide.

  • The primary in vivo screening for anticonvulsant activity using the MES model.

  • The concurrent in vivo assessment of neurotoxicity.

  • Secondary in vitro screening for potential antimicrobial and anticancer activities.

The overarching goal is to generate a robust preclinical data package to support the further development of 3-amino-N-(3-methylphenyl)benzamide as a novel therapeutic agent.

Synthesis and Characterization of 3-amino-N-(3-methylphenyl)benzamide

The synthesis of 3-amino-N-(3-methylphenyl)benzamide can be readily achieved through a standard Schotten-Baumann reaction, a reliable and well-documented method for the formation of amides from amines and acid chlorides.

Synthetic Protocol

Reaction: 3-nitrobenzoyl chloride reacts with m-toluidine to form the intermediate N-(3-methylphenyl)-3-nitrobenzamide, which is then reduced to the target compound, 3-amino-N-(3-methylphenyl)benzamide.

Step 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzamide

  • In a 250 mL conical flask, dissolve 2.5 mL of m-toluidine in 30 mL of 10% aqueous sodium hydroxide solution.

  • While vigorously stirring the mixture, slowly add 3.5 mL of 3-nitrobenzoyl chloride.

  • Continue vigorous stirring for 15-20 minutes, or until the characteristic odor of the acid chloride is no longer present[3].

  • The crude N-(3-methylphenyl)-3-nitrobenzamide will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining starting materials and salts.

  • Recrystallize the crude product from hot ethanol to yield the purified intermediate.

Step 2: Reduction to 3-amino-N-(3-methylphenyl)benzamide

  • Dissolve the purified N-(3-methylphenyl)-3-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization to obtain 3-amino-N-(3-methylphenyl)benzamide.

Characterization

The identity and purity of the synthesized 3-amino-N-(3-methylphenyl)benzamide should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, aromatic C-H).

  • Melting Point Analysis: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Primary Pharmacological Screening: Anticonvulsant and Neurotoxicity Profiles

The primary objective is to assess the anticonvulsant efficacy and the acute neurotoxicity of 3-amino-N-(3-methylphenyl)benzamide.

In Vivo Anticonvulsant Activity: The Maximal Electroshock Seizure (MES) Model

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures[4][5]. The model assesses a compound's ability to prevent the spread of seizures through neural tissue[6].

  • Animals: Male adult mice (e.g., CD-1 or C57BL/6) weighing 20-30g are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: 3-amino-N-(3-methylphenyl)benzamide is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). A vehicle control group receives the vehicle alone.

  • Dose-Response and Time-Course: Initially, a time-course experiment is performed at a fixed dose to determine the time of peak effect (TPE). Subsequently, a dose-response study is conducted at the TPE with multiple dose groups to determine the median effective dose (ED₅₀).

  • Seizure Induction: At the TPE, a maximal electroshock is delivered via corneal electrodes. A typical stimulus for mice is 50 mA of alternating current at 60 Hz for 0.2 seconds[7]. A drop of saline or a local anesthetic is applied to the corneas prior to electrode placement to ensure good electrical contact and minimize discomfort[4].

  • Observation and Endpoint: Immediately following the stimulus, the mice are observed for the presence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is the primary endpoint and indicates anticonvulsant protection[7].

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension in each dose group is calculated. The ED₅₀, the dose at which 50% of the animals are protected, is then determined using probit analysis.

In Vivo Neurotoxicity Assessment

A preliminary assessment of neurotoxicity is crucial to determine the therapeutic index of the compound. This is often conducted in parallel with the anticonvulsant screening.

  • Animals and Dosing: The same cohort of animals used for the MES test can be assessed for neurotoxicity prior to seizure induction.

  • Behavioral Observations: At the TPE, animals are observed for any overt signs of neurological deficit. A simple and effective method is the rotorod test, which assesses motor coordination.

  • Rotorod Test:

    • Mice are trained to remain on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days prior to the experiment.

    • At the TPE after compound administration, the mice are placed on the rotating rod, and the latency to fall is recorded. A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment.

  • Other Observations: General behavioral observations should also be recorded, including sedation, ataxia (incoordination), and any abnormal movements.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit a defined toxic endpoint (e.g., falling off the rotorod), is calculated. The Protective Index (PI) is then determined as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI indicates a better safety profile.

Hypothetical Data Presentation

The results of the primary screening can be summarized in a table for clear comparison with a standard anticonvulsant drug, such as phenytoin.

CompoundRoute of Admin.TPE (h)ED₅₀ (mg/kg) (MES Test)TD₅₀ (mg/kg) (Rotorod)Protective Index (PI)
3-amino-N-(3-methylphenyl)benzamidei.p.0.5Hypothetical ValueHypothetical ValueCalculated Value
Phenytoin (Standard)i.p.19.568.57.2

Table 1: Hypothetical Anticonvulsant and Neurotoxicity Profile.

Workflow for Primary Pharmacological Screening

G cluster_0 Compound Preparation cluster_1 In Vivo Studies cluster_2 Assessment at TPE cluster_3 Data Analysis synthesis Synthesis and Purification of 3-amino-N-(3-methylphenyl)benzamide formulation Formulation in Vehicle synthesis->formulation dosing Dose Administration to Mice (Vehicle and Compound Groups) tpe_determination Time of Peak Effect (TPE) Determination dosing->tpe_determination neurotoxicity Neurotoxicity Screen (Rotorod Test) tpe_determination->neurotoxicity mes_test Maximal Electroshock (MES) Seizure Induction neurotoxicity->mes_test Same Animals td50 Calculate TD₅₀ neurotoxicity->td50 ed50 Calculate ED₅₀ mes_test->ed50 pi Calculate Protective Index (PI) ed50->pi td50->pi

Figure 1: Workflow for the primary anticonvulsant and neurotoxicity screening of 3-amino-N-(3-methylphenyl)benzamide.

Secondary Pharmacological Screening: Antimicrobial and Anticancer Potential

Based on the broader literature on benzamide derivatives, it is prudent to investigate the potential of 3-amino-N-(3-methylphenyl)benzamide in other therapeutic areas.

In Vitro Antimicrobial Activity

The antimicrobial potential can be assessed against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganisms: A panel of microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

  • Preparation of Inoculum: Bacterial and yeast cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Plate Preparation: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of 3-amino-N-(3-methylphenyl)benzamide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)[8].

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive controls (microorganisms in broth without the compound) and negative controls (broth alone) are included. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for yeast) is also tested as a comparator.

In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[9][10].

  • Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) should be used.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 3-amino-N-(3-methylphenyl)benzamide for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals[11].

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm[12].

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve. A standard anticancer drug (e.g., doxorubicin) should be included as a positive control.

Hypothetical Data Presentation for Secondary Screening
ActivityTest Organism/Cell LineEndpointResult (Hypothetical)Standard Compound (Result)
Antimicrobial S. aureusMIC16 µg/mLAmpicillin (2 µg/mL)
E. coliMIC>64 µg/mLAmpicillin (4 µg/mL)
C. albicansMIC32 µg/mLFluconazole (8 µg/mL)
Anticancer MCF-7 (Breast Cancer)IC₅₀25 µMDoxorubicin (0.5 µM)
A549 (Lung Cancer)IC₅₀40 µMDoxorubicin (1 µM)

Table 2: Hypothetical Antimicrobial and Anticancer Activity Profile.

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of 3-amino-N-(3-methylphenyl)benzamide. The strong rationale for its potential as an anticonvulsant, derived from closely related analogs, positions it as a high-priority candidate for development. The proposed primary screening in the MES model, coupled with a concurrent neurotoxicity assessment, will provide a rapid and clear indication of its therapeutic potential and safety margin in the context of epilepsy.

The secondary screening for antimicrobial and anticancer activities offers an opportunity to uncover additional therapeutic applications, thereby maximizing the value of this chemical entity. Positive findings in any of these assays would trigger further, more in-depth investigations, including mechanism of action studies, pharmacokinetic profiling, and evaluation in more sophisticated disease models.

The successful execution of the experimental plan detailed in this guide will generate a comprehensive preliminary data package, essential for making informed decisions regarding the future development of 3-amino-N-(3-methylphenyl)benzamide as a novel therapeutic agent.

References

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An In-Depth Technical Guide to 3-amino-N-(3-methylphenyl)benzamide: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(3-methylphenyl)benzamide, a research chemical with significant potential in the field of neuroscience, particularly as an anticonvulsant agent. This document delves into the compound's chemical properties, synthesis, analytical characterization, and proposed mechanisms of action. Detailed, field-proven protocols for its synthesis, purification, and evaluation in relevant biological assays are presented to empower researchers in their exploration of this and similar molecules. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Benzamides

The quest for more effective and less toxic antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Benzamide derivatives have emerged as a promising class of compounds, with several demonstrating potent anticonvulsant activity. 3-amino-N-(3-methylphenyl)benzamide belongs to a series of 3- and 4-amino-N-(alkylphenyl)benzamides that have shown efficacy in preclinical models of epilepsy. These compounds are of particular interest due to their potential for a high therapeutic ratio and a long half-life, addressing key limitations of existing AEDs.[1] This guide aims to serve as a foundational resource for the scientific community to explore the therapeutic and research applications of 3-amino-N-(3-methylphenyl)benzamide.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

PropertyValueSource
IUPAC Name 3-amino-N-(3-methylphenyl)benzamidePubChem[2]
Synonyms 3-Amino-N-(m-tolyl)benzamidePubChem[2]
CAS Number 14315-23-2PubChem[2]
Molecular Formula C14H14N2OPubChem[2]
Molecular Weight 226.27 g/mol PubChem[2]
SMILES CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NPubChem[2]
XLogP3 2.7PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

The structural architecture of N-(3-methylphenyl)benzamide, a closely related compound, has been elucidated by X-ray crystallography. The molecule is not planar, with the two benzene rings being significantly twisted relative to the amide plane. The N-H and C=O bonds of the amide group adopt a trans conformation.[3] This structural information is critical for understanding its potential interactions with biological targets.

Synthesis and Purification

The synthesis of 3-amino-N-(3-methylphenyl)benzamide can be achieved through a two-step process involving an amide coupling followed by the reduction of a nitro group. This approach is adaptable from established methods for similar aminobenzanilides.

Synthetic Pathway

Synthesis_Pathway 3-nitrobenzoyl chloride 3-nitrobenzoyl chloride Intermediate 3-nitro-N-(3-methylphenyl)benzamide 3-nitrobenzoyl chloride->Intermediate Amide Coupling 3-methylaniline 3-methylaniline 3-methylaniline->Intermediate Product 3-amino-N-(3-methylphenyl)benzamide Intermediate->Product Nitro Group Reduction Reduction Reduction

A two-step synthesis of 3-amino-N-(3-methylphenyl)benzamide.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-nitro-N-(3-methylphenyl)benzamide

  • To a solution of 3-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(3-methylphenyl)benzamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-amino-N-(3-methylphenyl)benzamide

  • Dissolve the purified 3-nitro-N-(3-methylphenyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common and effective method is the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a metal in acidic media, such as iron powder in the presence of ammonium chloride, can be employed.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • If using a metal/acid system, heat the reaction mixture to reflux for several hours.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-(3-methylphenyl)benzamide.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the synthesized compound. The following protocol can be adapted for this purpose.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 2.5)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

This method should provide good separation of the product from any starting materials or byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, a singlet for the methyl group, a broad singlet for the amide proton (NH), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution pattern.

  • ¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.27 g/mol ).

Proposed Mechanism of Action and Biological Evaluation

The anticonvulsant activity of 3-amino-N-(3-methylphenyl)benzamide is likely mediated through the modulation of ion channels or neurotransmitter systems involved in neuronal excitability.

Putative Molecular Targets

Based on the efficacy of related compounds in the maximal electroshock (MES) seizure model, a primary hypothesized mechanism of action is the blockade of voltage-gated sodium channels . This is a common mechanism for many established AEDs like phenytoin and carbamazepine. Other potential targets include:

  • Voltage-gated calcium channels

  • GABAergic systems: Potentiation of GABA-A receptor function.

  • Glutamatergic systems: Antagonism of AMPA or NMDA receptors.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VGSC Voltage-Gated Sodium Channels VGCC Voltage-Gated Calcium Channels Glutamate_Vesicle Glutamate GABA_A GABA-A Receptor AMPA_NMDA AMPA/NMDA Receptors Compound 3-amino-N-(3-methylphenyl)benzamide Compound->VGSC Blockade (Hypothesized) Compound->VGCC Blockade (Possible) Compound->GABA_A Potentiation (Possible) Compound->AMPA_NMDA Antagonism (Possible)

Potential molecular targets of 3-amino-N-(3-methylphenyl)benzamide.
In Vivo Evaluation: Maximal Electroshock (MES) Seizure Model

This is the primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animals: Use male albino mice (20-25 g).

  • Compound Administration: Administer 3-amino-N-(3-methylphenyl)benzamide intraperitoneally or orally at various doses. Include a vehicle control group.

  • Time to Peak Effect: Determine the time of peak effect by testing groups of animals at different time points after drug administration.

  • Induction of Seizure: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Endpoint: Observe the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).

In Vitro Mechanistic Assays

To elucidate the precise mechanism of action, a panel of in vitro assays should be employed.

5.3.1. Voltage-Gated Sodium Channel Blockade Assay (Electrophysiology)

  • Cell Line: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6).

  • Method: Use whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Obtain a stable whole-cell recording.

    • Apply a voltage protocol to elicit sodium currents.

    • Perfuse the cells with increasing concentrations of 3-amino-N-(3-methylphenyl)benzamide.

    • Measure the reduction in the sodium current amplitude.

  • Data Analysis: Determine the IC₅₀ (the concentration that inhibits 50% of the sodium current).

5.3.2. GABA-A Receptor Potentiation Assay

  • System: Use primary neuronal cultures or oocytes expressing GABA-A receptors.

  • Method: Two-electrode voltage clamp or patch-clamp electrophysiology.

  • Protocol:

    • Apply a submaximal concentration of GABA to elicit a baseline current.

    • Co-apply the same concentration of GABA with increasing concentrations of 3-amino-N-(3-methylphenyl)benzamide.

    • Measure the potentiation of the GABA-induced current.

  • Data Analysis: Determine the EC₅₀ for potentiation.

5.3.3. Glutamate Receptor Antagonism Assays (AMPA and NMDA)

  • System: Use primary neuronal cultures or cell lines expressing AMPA or NMDA receptors.

  • Method: Calcium imaging or electrophysiology.

  • Protocol:

    • Establish a baseline response to an agonist (e.g., glutamate for AMPA receptors, NMDA + glycine for NMDA receptors).

    • Pre-incubate with increasing concentrations of 3-amino-N-(3-methylphenyl)benzamide.

    • Measure the inhibition of the agonist-induced response.

  • Data Analysis: Calculate the IC₅₀ for the antagonism of each receptor type.

In Silico ADME and Toxicity Prediction

Computational tools can provide valuable early insights into the potential pharmacokinetic and toxicological profile of a research chemical. Various online platforms and software can be used to predict properties such as:

  • Absorption: Gastrointestinal absorption, blood-brain barrier penetration.

  • Distribution: Plasma protein binding.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, mutagenicity, carcinogenicity.

These in silico predictions can guide further experimental design and prioritization of analogous compounds.

Conclusion and Future Directions

3-amino-N-(3-methylphenyl)benzamide represents a promising scaffold for the development of novel anticonvulsant agents. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Future research should focus on obtaining specific experimental data for this compound, including detailed spectroscopic analysis, quantitative in vitro and in vivo pharmacology, and a thorough investigation of its pharmacokinetic and toxicological properties. Elucidating its precise mechanism of action will be crucial for its potential translation into a therapeutic candidate. The protocols and insights provided herein are intended to facilitate these research endeavors and contribute to the advancement of epilepsy treatment.

References

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl)
  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2247. (URL: [Link])

  • PubChem. (n.d.). 3-amino-N-(3-methylphenyl)benzamide. National Center for Biotechnology Information. (URL: [Link])

Sources

An In-depth Technical Guide to 3-Amino-N-(3-methylphenyl)benzamide and the Therapeutic Potential of Related Aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-amino-N-(3-methylphenyl)benzamide, a member of the aminobenzamide class of compounds. While specific research on this particular molecule is limited, this document will explore its synthesis based on established methods for analogous compounds and delve into the known therapeutic applications of structurally related aminobenzamides, offering insights into its potential as a subject for future drug discovery and development.

Introduction to Aminobenzamides

The aminobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. These compounds are characterized by a benzamide core with an amino substituent on the phenyl ring. The position of the amino group and the nature of the substituent on the amide nitrogen can significantly influence the pharmacological properties of the molecule.

While extensive research exists for some aminobenzamide derivatives, 3-amino-N-(3-methylphenyl)benzamide remains a relatively unexplored compound. Its basic chemical properties are cataloged, but its discovery, history, and biological activity are not well-documented in publicly available literature.[1] This guide aims to consolidate the available information on related compounds to provide a foundational understanding and a framework for future investigation into 3-amino-N-(3-methylphenyl)benzamide.

Synthesis of 3-Amino-N-(3-methylphenyl)benzamide

A plausible and efficient synthesis of 3-amino-N-(3-methylphenyl)benzamide can be designed based on established methodologies for similar compounds, particularly those described in the patent literature for anticonvulsant aminobenzamides.[2] The synthesis is a two-step process commencing with the formation of an amide bond followed by the reduction of a nitro group.

Synthetic Workflow

The proposed synthetic route is outlined below. It involves the acylation of m-toluidine with 3-nitrobenzoyl chloride, followed by the reduction of the nitro intermediate to yield the final product.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride Reaction1 Acylation 3-Nitrobenzoyl_chloride->Reaction1 m-Toluidine m-Toluidine m-Toluidine->Reaction1 3-Nitro-N-(3-methylphenyl)benzamide 3-Nitro-N-(3-methylphenyl)benzamide Reaction1->3-Nitro-N-(3-methylphenyl)benzamide Nitro_Intermediate 3-Nitro-N-(3-methylphenyl)benzamide Reduction Reduction Nitro_Intermediate->Reduction Final_Product 3-Amino-N-(3-methylphenyl)benzamide Reduction->Final_Product

Caption: Proposed two-step synthesis of 3-amino-N-(3-methylphenyl)benzamide.

Experimental Protocol: Synthesis of 3-Nitro-N-(3-methylphenyl)benzamide (Step 1)

This protocol is adapted from the synthesis of a structurally similar compound.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve m-toluidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred solution of m-toluidine and base at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-nitro-N-(3-methylphenyl)benzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Synthesis of 3-Amino-N-(3-methylphenyl)benzamide (Step 2)
  • Reaction Setup: Dissolve the purified 3-nitro-N-(3-methylphenyl)benzamide (1 equivalent) in a solvent such as ethanol or ethyl acetate in a round-bottom flask.

  • Reduction: Several methods can be employed for the reduction of the nitro group:

    • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

    • Chemical Reduction: Alternatively, use a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Work-up (Chemical Reduction): Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude 3-amino-N-(3-methylphenyl)benzamide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Potential Pharmacological Applications: Insights from Related Compounds

While no specific biological activity has been reported for 3-amino-N-(3-methylphenyl)benzamide, the broader class of 3- and 4-amino-N-(alkylphenyl)benzamides has been investigated for their therapeutic potential, particularly as anticonvulsant agents.[2]

A key patent in this area discloses the synthesis and evaluation of several aminobenzamide derivatives for their ability to protect against seizures in animal models.[2] One of the most promising compounds from this series is 4-amino-N-(2,6-dimethylphenyl)benzamide.[2] Additionally, a 3-amino analog, 3-amino-N-(2,6-dimethylphenyl)benzamide, was also synthesized and evaluated.[2]

Anticonvulsant Activity of a Related Compound

The anticonvulsant activity of 3-amino-N-(2,6-dimethylphenyl)benzamide was assessed using the maximal electroshock (MES) seizure model in mice.[2] The results are summarized in the table below.

CompoundTD₅₀ (mg/kg)ED₅₀ MES (mg/kg)Protective Index (PI) MES
3-amino-N-(2,6-dimethylphenyl)benzamide284.5713.4821.11
  • TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit a specific toxic effect.

  • ED₅₀ MES (Median Effective Dose): The dose that protects 50% of the animals from seizures in the maximal electroshock test.

  • Protective Index (PI): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window of the compound. A higher PI suggests a more favorable safety profile.

The data for this related compound suggests that the 3-aminobenzamide scaffold is a promising starting point for the development of novel anticonvulsant drugs.[2] These compounds are thought to be effective against generalized tonic-clonic and partial seizures.[2] The mechanism of action for these compounds is not explicitly detailed in the patent but is likely related to the modulation of ion channels or neurotransmitter systems involved in neuronal excitability.

Future Directions and Drug Development Workflow

The lack of specific biological data for 3-amino-N-(3-methylphenyl)benzamide presents a clear opportunity for further research. A systematic investigation into its pharmacological properties is warranted. The following workflow outlines a potential path for the discovery and preclinical development of this and related compounds.

cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of 3-amino-N-(3-methylphenyl)benzamide Screening High-Throughput Screening (e.g., anticonvulsant assays) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Validated Hits ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Selection Lead Candidate Selection ADMET->Lead_Selection Optimized Leads In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Selection->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism IND Investigational New Drug (IND) Enabling Studies Mechanism->IND

Caption: A hypothetical drug discovery workflow for 3-amino-N-(3-methylphenyl)benzamide.

Conclusion

3-amino-N-(3-methylphenyl)benzamide represents an intriguing yet understudied molecule within the broader class of biologically active aminobenzamides. While its specific discovery and history remain obscure, a robust synthetic pathway can be proposed based on established chemical literature. The demonstrated anticonvulsant activity of structurally similar compounds provides a strong rationale for the biological evaluation of 3-amino-N-(3-methylphenyl)benzamide and its derivatives. Future research efforts should focus on its synthesis, purification, and comprehensive pharmacological characterization to determine its potential as a novel therapeutic agent. The workflows and protocols outlined in this guide offer a foundational framework for initiating such an investigation.

References

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Methodological & Application

Application Notes & Protocols: The 3-Aminobenzamide Scaffold in Kinase Inhibitor Development, Featuring 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

Within the vast chemical space explored for kinase inhibitor discovery, certain molecular frameworks, known as "privileged structures," have emerged as particularly fruitful starting points.[2][3][4] These scaffolds possess the inherent ability to bind to multiple biological targets with high affinity, providing a versatile template for the design of potent and selective inhibitors.[2][3] One such privileged scaffold is the benzamide core.[5]

This application note will explore the utility of the 3-aminobenzamide scaffold in the development of kinase inhibitors, using 3-amino-N-(3-methylphenyl)benzamide as a representative example. While this specific molecule is not extensively characterized as a kinase inhibitor in the public domain, its structure embodies the key features of the benzamide class, which has yielded numerous successful kinase inhibitors, including those targeting Bcr-Abl and Bruton's tyrosine kinase (BTK).[6][7]

We will provide a comprehensive guide, from the fundamental principles of design and synthesis to detailed protocols for in vitro and cell-based evaluation, to empower researchers in their quest to develop novel kinase inhibitors based on this versatile scaffold.

Chemical Synthesis: A General Approach

The synthesis of 3-amino-N-(3-methylphenyl)benzamide and its derivatives can be achieved through standard amide bond formation, a cornerstone of medicinal chemistry. A common and reliable method is the coupling of a carboxylic acid with an amine. In this case, the synthesis would typically proceed via a two-step process starting from 3-nitrobenzoic acid.

General Synthetic Scheme for 3-amino-N-(aryl)benzamides

Synthetic Scheme reactant1 3-Nitrobenzoic acid intermediate1 3-Nitrobenzoyl chloride reactant1->intermediate1 Acyl Chloride Formation reactant2 SOCl₂ or (COCl)₂ reactant3 3-Methylaniline intermediate2 3-Nitro-N-(3-methylphenyl)benzamide reactant4 Fe or SnCl₂ (Reducing Agent) product 3-Amino-N-(3-methylphenyl)benzamide intermediate1->intermediate2 Amide Coupling intermediate2->product Nitro Group Reduction

Caption: General synthetic route for 3-amino-N-(aryl)benzamides.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most kinase inhibitors, including those derived from the benzamide scaffold, function as ATP-competitive inhibitors.[8] They are designed to mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket in the kinase domain.[9] This binding event prevents the kinase from binding to ATP, thereby blocking the transfer of a phosphate group to its substrate and inhibiting downstream signaling.[8]

The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions, enabling the optimization of interactions with specific amino acid residues within the ATP-binding site of the target kinase. This is crucial for achieving both high potency and selectivity. For instance, in the development of Bcr-Abl inhibitors, modifications to the benzamide core have been shown to be critical for overcoming resistance mutations.[6]

Application in Kinase Inhibitor Development: A Step-by-Step Workflow

The development of a novel kinase inhibitor is a multi-step process that begins with the identification of a "hit" compound and progresses through lead optimization to a preclinical candidate. The following protocols provide a general framework for evaluating benzamide derivatives as kinase inhibitors.

Workflow for Kinase Inhibitor Evaluation

Kinase Inhibitor Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation screening Primary Screening (Single Concentration) ic50 IC₅₀ Determination (Potency) screening->ic50 Hit Confirmation selectivity Selectivity Profiling (Off-Target Effects) ic50->selectivity Lead Prioritization proliferation Cell Proliferation Assay (Cellular Potency) selectivity->proliferation Advance to Cellular Assays target_engagement Target Engagement Assay (e.g., Western Blot for p-Target) proliferation->target_engagement Confirm Mechanism of Action Bcr_Abl_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation Inhibitor Benzamide Inhibitor (e.g., Imatinib-like) Inhibitor->BCR_ABL

Caption: Simplified Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML). [8][10][11][12]

BTK Signaling Pathway in B-Cells

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Benzamide Inhibitor (BTK Inhibitor) Inhibitor->BTK

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cells. [7][13][14][15]

Troubleshooting and Data Interpretation

IssuePossible Cause(s)Suggested Solution(s)
High variability in in vitro assay - Inaccurate pipetting- Reagent instability- Inconsistent incubation times- Use calibrated multichannel pipettes- Prepare fresh reagents and keep on ice- Use a precise timer for incubations
No inhibition observed - Compound is inactive- Compound is not soluble- Incorrect ATP concentration- Synthesize and test analogs- Check compound solubility in assay buffer- Optimize ATP concentration (ideally at Km)
Phospho-signal weak in Western blot - Low level of target phosphorylation- Phosphatase activity in lysate- Poor antibody quality- Stimulate cells if necessary- Always use fresh phosphatase inhibitors- Validate antibody and optimize dilution
Inhibitor potent in vitro but not in cells - Poor cell permeability- Compound is metabolized- Compound efflux from cells- Modify compound structure to improve LogP- Assess metabolic stability- Consider efflux pump inhibitors (for research)

Conclusion

The 3-aminobenzamide scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through chemical modification make it a "privileged structure" in medicinal chemistry. By employing a systematic workflow of in vitro and cell-based assays, as detailed in these application notes, researchers can effectively evaluate and optimize benzamide-based compounds. The protocols provided herein offer a robust framework for identifying potent and selective kinase inhibitors, ultimately contributing to the development of new therapeutics for a range of diseases.

References

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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

  • Okada, K., et al. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry, 16(3), 1435-1445. Available from: [Link]

  • Jalal, S., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 945. Available from: [Link]

  • Rezaei, M., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Translational Medicine, 22(1), 748. Available from: [Link]

  • Cheshire, D. R., et al. (2018). Privileged Structures and Polypharmacology within and between Protein Families. ACS Medicinal Chemistry Letters, 9(12), 1246-1251. Available from: [Link]

  • Zaytsev, A. V., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 14(11), 1146. Available from: [Link]

  • Voisey, E., & Larijani, B. (2005). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Cell Biology, Chapter 14, Unit 14.10. Available from: [Link]

  • Klafki, H.-W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. Available from: [Link]

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Ozturk, H., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 834-841. Available from: [Link]

  • Cheshire, D. R., et al. (2018). Privileged Structures and Polypharmacology within and between Protein Families. ACS Medicinal Chemistry Letters, 9(12), 1246-1251. Available from: [Link]

  • Wikipedia contributors. (2024, November 10). Bruton's tyrosine kinase. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available from: [Link]

  • Chan, S. M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1293. Available from: [Link]

  • Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. Available from: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • Lee, J.-H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2132. Available from: [Link]

  • Oh, C.-H., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3469-3475. Available from: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Image]. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2024, October 26). Bcr-Abl tyrosine-kinase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1129. Available from: [Link]

  • ESH CML. (2022, November 22). The impact of BCR-ABL mutations on signaling pathway activation in CML [Video]. YouTube. Available from: [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem. Available from: [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • Wang, X., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 112(30), 9294-9299. Available from: [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 7(6), 606-614. Available from: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL [Image]. ResearchGate. Available from: [Link]

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  • Cilloni, D., & Saglio, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. Available from: [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1129. Available from: [Link]

  • ResearchGate. (n.d.). BTK structure and signaling pathway. (A) Domains in the BTK structure... [Image]. ResearchGate. Available from: [Link]

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  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1040-1052. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 3-amino-N-(3-methylphenyl)benzamide for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the strategic derivatization of the 3-amino-N-(3-methylphenyl)benzamide scaffold, a privileged core structure for the exploration of Structure-Activity Relationships (SAR). Recognizing the therapeutic potential of aminobenzamide derivatives, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP), this document outlines a series of robust synthetic protocols for the targeted modification of the 3-amino group.[1] We present step-by-step procedures for acylation, sulfonylation, reductive amination, urea formation, and direct amide coupling. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, reagent choices, and reaction optimization strategies. This application note is designed for researchers, medicinal chemists, and drug development professionals seeking to generate a diverse chemical library from the 3-amino-N-(3-methylphenyl)benzamide core to systematically probe biological targets and elucidate critical SAR insights.

Introduction: The 3-Aminobenzamide Scaffold as a Platform for Drug Discovery

The 3-amino-N-(3-methylphenyl)benzamide core represents a versatile and strategically important starting point for medicinal chemistry campaigns. The parent compound, 3-aminobenzamide, is a well-established inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), a key player in DNA repair mechanisms.[1] Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The 3-amino group of this scaffold serves as a critical handle for chemical modification, allowing for the systematic introduction of a wide array of functional groups. By exploring the chemical space around this position, researchers can modulate the compound's physicochemical properties, target engagement, and ultimately its biological activity.

This guide provides a structured approach to building a focused library of derivatives from 3-amino-N-(3-methylphenyl)benzamide, enabling a thorough investigation of the Structure-Activity Relationships (SAR) for a given biological target. The protocols herein are designed to be reproducible and adaptable, providing a solid foundation for further independent exploration.

Strategic Derivatization for SAR Exploration

The primary goal of this derivatization strategy is to systematically probe the steric, electronic, and hydrogen-bonding requirements of the binding pocket of a target protein. By modifying the 3-amino group, we can introduce a variety of substituents that explore these properties. The following derivatization pathways are detailed:

  • N-Acylation: Introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the exploration of various alkyl and aryl side chains.

  • N-Sulfonylation: Replaces the amide with a sulfonamide, altering the geometry and electronic properties of the linker and introducing additional hydrogen bond acceptors.

  • N-Alkylation/Reductive Amination: Introduces alkyl groups of varying sizes and lipophilicity to probe steric tolerance in the binding site.

  • Urea Formation: Creates a urea linkage, which has a different hydrogen bonding pattern compared to an amide and can enhance target interactions.

  • Amide Bond Coupling: Allows for the introduction of a wide range of carboxylic acids, including those with additional functional groups for further derivatization or to mimic amino acid side chains.

Figure 1: Derivatization strategies for 3-amino-N-(3-methylphenyl)benzamide.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Procedure for N-Acylation

This protocol describes the reaction of 3-amino-N-(3-methylphenyl)benzamide with an acyl chloride to form the corresponding N-acyl derivative.

Rationale: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the starting materials.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-N-(3-methylphenyl)benzamide (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

General Procedure for N-Sulfonylation

This protocol details the formation of a sulfonamide linkage by reacting the starting material with a sulfonyl chloride.

Rationale: Similar to acylation, the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both a base and a catalyst in this reaction.

Protocol:

  • Dissolution: Dissolve 3-amino-N-(3-methylphenyl)benzamide (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl. Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

General Procedure for N-Alkylation via Reductive Amination

This protocol describes the formation of a secondary amine by reacting the starting material with an aldehyde or ketone in the presence of a reducing agent.

Rationale: The amine and carbonyl compound first form an imine intermediate, which is then selectively reduced by a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is generally high-yielding and avoids the over-alkylation often seen with alkyl halides.

Protocol:

  • Mixture Preparation: To a solution of 3-amino-N-(3-methylphenyl)benzamide (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous dichloroethane (DCE, approx. 0.1 M), add acetic acid (1.1 eq).

  • Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with DCM.

  • Washing: Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Procedure for Urea Formation

This protocol outlines the synthesis of N,N'-disubstituted ureas from the reaction of the starting amine with an isocyanate.

Rationale: The nucleophilic amino group attacks the electrophilic carbon of the isocyanate, leading to the direct formation of the urea linkage. This reaction is typically fast and high-yielding.

Protocol:

  • Dissolution: Dissolve 3-amino-N-(3-methylphenyl)benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. If a precipitate forms, it is often the desired product.

  • Isolation: If a precipitate has formed, collect the solid by filtration and wash with cold THF. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether).

General Procedure for Amide Bond Coupling

This protocol details the formation of an amide bond between the starting amine and a carboxylic acid using EDC and HOBt as coupling agents.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which then reacts with the amine to form the amide bond, minimizing side reactions and racemization.

Protocol:

  • Initial Mixture: To a solution of the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 3-amino-N-(3-methylphenyl)benzamide (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.1 M), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Figure 2: General experimental workflow for derivatization.

Characterization and Data Presentation

Thorough characterization of each newly synthesized derivative is crucial for confirming its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The following table provides a template for organizing the characterization data for a series of derivatives.

Compound ID R Group Modification Yield (%) ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) MS (ESI+) m/z Purity (HPLC, %)
SM-1 HStarting Material-10.15 (s, 1H), 8.05 (s, 1H), 7.6-7.2 (m, 7H), 5.45 (s, 2H), 2.30 (s, 3H)227.1 [M+H]⁺>98
AC-1 -COCH₃Acylation8510.20 (s, 1H), 9.95 (s, 1H), 8.20 (s, 1H), 7.8-7.2 (m, 7H), 2.30 (s, 3H), 2.10 (s, 3H)269.1 [M+H]⁺>99
SU-1 -SO₂CH₃Sulfonylation7810.30 (s, 1H), 9.80 (s, 1H), 7.9-7.2 (m, 8H), 3.05 (s, 3H), 2.30 (s, 3H)305.1 [M+H]⁺>98
AL-1 -CH₂CH₃Alkylation6510.10 (s, 1H), 7.9-7.1 (m, 8H), 6.10 (t, 1H), 3.20 (q, 2H), 2.30 (s, 3H), 1.20 (t, 3H)255.2 [M+H]⁺>97
UR-1 -CONHCH₃Urea9210.18 (s, 1H), 8.60 (s, 1H), 8.1-7.1 (m, 8H), 6.20 (q, 1H), 2.70 (d, 3H), 2.30 (s, 3H)284.1 [M+H]⁺>99
AM-1 -COCH₂NH(Boc)Amide Coupling7510.25 (s, 1H), 10.10 (s, 1H), 8.30 (s, 1H), 7.9-7.2 (m, 7H), 7.0 (t, 1H), 3.85 (d, 2H), 2.30 (s, 3H), 1.40 (s, 9H)384.2 [M+H]⁺>98

Note: The spectral data presented in this table are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and versatile platform for the derivatization of 3-amino-N-(3-methylphenyl)benzamide. By systematically applying these synthetic methodologies, researchers can efficiently generate a library of analogs for SAR studies. The resulting data will be invaluable in identifying key structural features required for target engagement and for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future work could involve the exploration of additional derivatization strategies, such as C-H activation or cross-coupling reactions on the aromatic rings, to further expand the accessible chemical space.

References

  • Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., Almaaytah, A. M., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 191–216. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 25, 2026, from [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-N-(3-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-amino-N-(3-methylphenyl)benzamide in Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzamide Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Benzamide derivatives have emerged as a promising class of compounds in the development of new anticonvulsants, with several analogues demonstrating potent activity in preclinical studies.[1] This document provides a detailed guide on the potential role of 3-amino-N-(3-methylphenyl)benzamide in this landscape, outlining its synthesis, and protocols for its evaluation as a potential anticonvulsant agent.

The core structure of N-aryl benzamides offers a versatile scaffold for chemical modification to optimize anticonvulsant properties. The nature of the substituents on both the benzoyl and the N-phenyl rings can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic profile. The introduction of an amino group, as in 3-amino-N-(3-methylphenyl)benzamide, is a key structural feature found in other anticonvulsant benzamides, suggesting a potential for interaction with key neurological targets.

Putative Mechanisms of Action

While the precise mechanism of action for 3-amino-N-(3-methylphenyl)benzamide is yet to be definitively elucidated, the broader class of aminobenzamide anticonvulsants is believed to exert its effects through one or more of the following mechanisms:

  • Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many anticonvulsants is the blockade of voltage-gated sodium channels.[2][3] This action stabilizes the inactive state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity. It is hypothesized that aminobenzamides interact with these channels, leading to a reduction in neuronal hyperexcitability.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] Some anticonvulsant compounds enhance GABA-mediated inhibition, either by acting as positive allosteric modulators of GABA-A receptors or by affecting GABA synthesis, release, or reuptake.[4] Certain benzamide derivatives have been shown to interact with GABA-A receptors, suggesting this as a possible secondary mechanism.[5][6]

The following diagram illustrates the potential molecular targets for 3-amino-N-(3-methylphenyl)benzamide in a neuron.

Experimental_Workflow Synthesis Synthesis of 3-amino-N-(3-methylphenyl)benzamide In_Vitro In Vitro Evaluation (Patch-Clamp) Synthesis->In_Vitro In_Vivo In Vivo Anticonvulsant Screening Synthesis->In_Vivo MES_Test MES Test In_Vivo->MES_Test PTZ_Test PTZ Test In_Vivo->PTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) In_Vivo->Neurotoxicity Data_Analysis Data Analysis and Interpretation (ED50, TD50, PI) MES_Test->Data_Analysis PTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis

Sources

Application Notes and Protocols for the Experimental Use of 3-amino-N-(3-methylphenyl)benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties[1]. Within this diverse chemical family, 3-amino-N-(3-methylphenyl)benzamide represents a promising, yet largely uncharacterized, molecule. Its structural similarity to known neurologically active compounds, such as other amino-N-phenylbenzamide derivatives with demonstrated anticonvulsant effects, suggests a potential for activity within the central nervous system[2]. Furthermore, the broader class of benzamides has been investigated for its potential in oncology, hinting at possible applications in cancer research[1][3].

This document provides a comprehensive guide for the initial characterization of 3-amino-N-(3-methylphenyl)benzamide in cell-based assays. It is designed for researchers, scientists, and drug development professionals seeking to explore the bioactivity of this compound. The protocols herein are designed to be self-validating systems, providing a logical and scientifically rigorous framework for preliminary screening and mechanism of action studies. We will explore its potential effects on neuronal cell viability, cancer cell proliferation, and the induction of apoptosis.

Compound Profile:

PropertyValueSource
IUPAC Name 3-amino-N-(3-methylphenyl)benzamideN/A
Molecular Formula C₁₄H₁₄N₂O[4]
Molecular Weight 226.27 g/mol [4][5]
CAS Number 3006-09-5N/A

II. Rationale for Proposed Cell-Based Assays

Given the limited specific data on 3-amino-N-(3-methylphenyl)benzamide, our experimental design is guided by the established activities of structurally related molecules.

  • Anticonvulsant Potential: A European patent describes 3- and 4-amino-N-(alkylphenyl)benzamide compounds as effective anticonvulsant agents, particularly against tonic-extensor seizures[2]. This provides a strong rationale for investigating the neuroprotective effects of our target compound in a cell-based model of excitotoxicity, a common feature of seizures.

  • Anticancer Activity: The 2-amino isomer of our compound of interest is noted as a key intermediate in the synthesis of pharmaceuticals targeting cancer[3]. This suggests that the 3-amino version may also possess cytotoxic or cytostatic properties against cancer cells. Therefore, a primary screen for anti-proliferative activity across a panel of cancer cell lines is a logical starting point.

  • Mechanism of Action (Apoptosis): Should the compound exhibit anticancer activity, a crucial next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway for many chemotherapeutic agents. Assaying for key markers of apoptosis, such as caspase activation, will provide initial insights into its mode of action.

The following diagram illustrates the proposed experimental workflow for a comprehensive initial screening of 3-amino-N-(3-methylphenyl)benzamide.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Interpretation A Compound Preparation (Stock Solution in DMSO) B Neuronal Viability Assay (e.g., SH-SY5Y cells + Glutamate) A->B Test for Neuroprotection C Cancer Cell Proliferation Assay (e.g., MTT/Resazurin on MCF-7, HCT116) A->C Test for Cytotoxicity D Dose-Response Analysis (Calculate IC50/EC50) B->D C->D E Apoptosis Assay (Caspase 3/7 Activity) D->E If Cytotoxic F Synthesize Data & Formulate Hypothesis D->F E->F

Caption: Experimental workflow for screening 3-amino-N-(3-methylphenyl)benzamide.

III. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[6].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

IV. Detailed Protocols

Protocol 1: Preparation of Stock Solution

The foundation of reproducible cell-based assays is the accurate preparation of the test compound. Due to the aromatic nature of 3-amino-N-(3-methylphenyl)benzamide, it is predicted to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • 3-amino-N-(3-methylphenyl)benzamide (powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using its molecular weight (226.27 g/mol ). For 1 mL of a 10 mM stock, 2.26 mg of the compound is needed.

  • Weighing: Carefully weigh the calculated amount of the compound into a sterile amber tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in all experiments contains the same final concentration of DMSO as the treated wells.

Protocol 2: Neuroprotection Assay in an Excitotoxicity Model

This assay assesses the potential of the compound to protect neuronal cells from glutamate-induced excitotoxicity, a surrogate model for seizure-like activity. The human neuroblastoma cell line SH-SY5Y is a suitable model.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free medium

  • L-Glutamic acid

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well clear-bottom black plates

  • Compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of 3-amino-N-(3-methylphenyl)benzamide in serum-free medium. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 2 hours.

  • Induction of Excitotoxicity: Prepare a 2X working solution of glutamate in serum-free medium. Add an equal volume to each well (except for the no-treatment control) to achieve a final concentration known to induce ~50% cell death (e.g., 25-50 mM, to be optimized for your specific cell line).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment (Resazurin Assay):

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background fluorescence of a media-only well.

Data Recording Template:

Treatment GroupCompound Conc. (µM)Glutamate Conc. (mM)Raw Fluorescence (RFU)% Viability
Untreated Control00100%
Vehicle Control0 (DMSO)50
Compound150
Compound1050
Compound10050
Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is a proxy for cell proliferation and viability. A panel of cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is recommended.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium for each cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Sterile 96-well clear-bottom white plates

  • Compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 24 hours as described in Protocol 3.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Visualization of Apoptosis Pathway Trigger:

G A 3-amino-N-(3-methylphenyl)benzamide B Cellular Stress (e.g., DNA damage, ER stress) A->B Induces C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C Activates D Executioner Caspases (Caspase-3, Caspase-7) C->D Activates E Substrate Cleavage D->E Leads to F Apoptosis E->F

Caption: Simplified cascade of executioner caspase activation in apoptosis.

V. Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 3-amino-N-(3-methylphenyl)benzamide. By systematically evaluating its effects on neuronal and cancer cell models, researchers can generate preliminary data on its potential bioactivity and mechanism of action. Positive results from these assays would warrant further investigation, including more complex cell-based assays (e.g., cell cycle analysis, migration assays) and eventual validation in in vivo models. The exploration of this novel compound contributes to the broader understanding of the therapeutic potential of the benzamide chemical class.

VI. References

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.

  • N-(3-Methylphenyl)benzamide - ResearchGate. [Link]

  • 3-Methyl-N-phenylbenzamide - PMC - NIH. [Link]

  • Robinetinidin - CAS Common Chemistry. [Link]

  • N-(3-Methylphenyl)benzamide - PMC - NIH. [Link]

  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives - ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

  • Cell Based Assays Services | Amsbio. [Link]

Sources

Accelerated Synthesis of 3-amino-N-(3-methylphenyl)benzamide Analogues via Automated Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutics. The synthesis of analogues, such as 3-amino-N-(3-methylphenyl)benzamide, is crucial for structure-activity relationship (SAR) studies in drug discovery. Traditional batch synthesis, however, often involves lengthy reaction times, challenging work-ups, and scalability issues that can create bottlenecks in the development pipeline.[1] Continuous flow chemistry presents a paradigm shift, offering a powerful solution to these challenges. By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters, enhances safety, and enables rapid optimization and production.[2][3]

This application note provides a detailed protocol for the continuous flow synthesis of 3-amino-N-(3-methylphenyl)benzamide and its analogues. The described methodology leverages a two-stage telescoped process—amide bond formation followed by an in-line nitro group reduction—eliminating the need for intermediate isolation and purification. This approach significantly shortens synthesis time, improves yield and purity, and provides a robust, scalable platform for library generation.[4]

The Strategic Advantage of Continuous Flow for Benzamide Synthesis

Moving from conventional batch reactors to a continuous flow setup offers several distinct, field-proven advantages:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, drastically minimizing the risks associated with exothermic reactions or the handling of hazardous intermediates.[5] For instance, the in-situ generation and immediate consumption of reactive species is a key safety feature.[4][6]

  • Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for exceptionally efficient heat and mass transfer.[7][8] This enables precise control over temperature, residence time, and stoichiometry, leading to cleaner reaction profiles and reduced impurity formation.[2][7]

  • Rapid Optimization and Scalability: Process parameters can be varied quickly by adjusting flow rates and temperatures, allowing for the rapid optimization of reaction conditions. Once optimized, the process can be scaled up by simply running the system for a longer duration ("scaling out") without the need for re-optimization.

  • Automation and Integration: Flow systems are readily automated and can be integrated with in-line analysis and purification modules.[9][10] This "end-to-end" approach streamlines the entire workflow from synthesis to pure compound, accelerating the drug discovery cycle.[11]

Synthetic Pathway and Mechanistic Considerations

The synthesis is designed as a two-step continuous flow process. This "telescoped" approach, where the output of the first reactor directly feeds into the second, avoids time-consuming and yield-reducing intermediate work-ups.

  • Step 1: Amide Bond Formation: The synthesis commences with the coupling of 3-nitrobenzoic acid and 3-methylaniline. To facilitate this reaction at moderate temperatures and short residence times, a coupling agent is employed. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is an excellent choice due to its high efficiency and the water-soluble nature of its urea byproduct, which simplifies subsequent purification.[12] The carboxylic acid is activated by EDC·HCl to form a highly reactive O-acylisourea intermediate, which is then rapidly attacked by the amine nucleophile to form the stable amide bond.

  • Step 2: Nitro Group Reduction: The intermediate, N-(3-methylphenyl)-3-nitrobenzamide, is then directly channeled into a second reactor for the reduction of the nitro group to the target primary amine. This is achieved using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. Catalytic hydrogenation in flow is highly efficient and safe, as the flammable hydrogen gas is used in small quantities and consumed immediately.

The entire logical workflow is depicted in the diagram below.

G cluster_start Reagent Inputs cluster_reaction1 Reactor 1: Amidation cluster_reaction2 Reactor 2: Reduction cluster_end Purification & Collection R1 3-Nitrobenzoic Acid + EDC·HCl in THF P1 Pump A R1->P1 R2 3-Methylaniline in THF P2 Pump B R2->P2 M1 Mixer P1->M1 P2->M1 C1 Heated Coil (10 min res. time) M1->C1 Activated Intermediate M2 Gas-Liquid Mixer C1->M2 N-(3-methylphenyl) -3-nitrobenzamide R3 H₂ Source P3 Gas Controller R3->P3 P3->M2 PB1 Packed-Bed Reactor (Pd/C Catalyst) M2->PB1 H₂/Liquid Slug Flow BPR Back-Pressure Regulator (10 bar) PB1->BPR Crude Product Stream PUR In-line Purification (Scavenger Column) BPR->PUR COLL Product Collection PUR->COLL Purified Product

Caption: Automated two-stage continuous flow synthesis workflow.

Experimental Protocols

This section provides a self-validating, step-by-step protocol for the synthesis.

Reagent Preparation
  • Solution A (Acid/Coupling Agent): Dissolve 3-nitrobenzoic acid (1.0 eq) and EDC·HCl (1.1 eq) in anhydrous Tetrahydrofuran (THF) to a final concentration of 0.5 M with respect to the acid.

  • Solution B (Amine): Dissolve 3-methylaniline (1.0 eq) in anhydrous THF to a final concentration of 0.5 M.

  • Hydrogen Source: A cylinder of hydrogen gas connected to a mass flow controller.

  • Catalyst Cartridge: A commercially available packed-bed column containing 10% Palladium on Carbon (Pd/C).

System Setup & Configuration
  • Pump Configuration: Set up two HPLC pumps (or equivalent syringe pumps) to deliver Solutions A and B.

  • Reactor 1 (Amidation): Connect the outlets of the two pumps to a T-mixer. Connect the mixer outlet to a 10 mL PFA tubing coil submerged in a heating block set to 60 °C.

  • Reactor 2 (Reduction): Connect the outlet of the amidation coil to a gas-liquid mixer. Connect the hydrogen mass flow controller to the gas inlet of this mixer. The outlet of the mixer is connected to the Pd/C packed-bed reactor, which is maintained at 40 °C.

  • Downstream Processing: Connect the outlet of the packed-bed reactor to a back-pressure regulator set to 10 bar. This ensures the hydrogen remains dissolved in the solvent for efficient reaction. The outlet of the regulator is then directed through a scavenger resin cartridge (e.g., sulfonic acid resin to capture any unreacted amine) before final collection.

Execution & Data Collection
  • Priming: Prime all pumps with the corresponding reagent solutions to ensure all lines are filled and bubble-free.

  • Initiation: Start the pumps for Solution A and Solution B at a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min through the 10 mL amidation coil, corresponding to a residence time of 10 minutes.

  • Hydrogenation: Simultaneously, introduce hydrogen gas at a controlled rate to ensure a stoichiometric excess relative to the nitro-intermediate.

  • Steady State: Allow the system to run for at least three residence times (approx. 30-40 minutes) to reach a steady state before collecting the product.

  • Analysis: The output can be monitored in real-time using in-line analytical techniques such as IR or UV-Vis spectroscopy. Collect fractions for offline analysis by HPLC and LC-MS to determine conversion, yield, and purity.

Chemical Synthesis Pathway

The chemical transformations occurring within the flow system are illustrated below.

reaction_pathway cluster_reactants Starting Materials cluster_step1 Step 1: Amidation in Flow Reactor 1 cluster_step2 Step 2: Reduction in Flow Reactor 2 r1 3-Nitrobenzoic Acid intermediate N-(3-methylphenyl)-3-nitrobenzamide r1->intermediate + EDC·HCl 60 °C, 10 min r2 3-Methylaniline r2->intermediate product 3-amino-N-(3-methylphenyl)benzamide intermediate->product + H₂ (gas) Pd/C Catalyst, 40 °C

Caption: Two-step telescoped synthesis of the target compound.

Quantitative Data & Analogue Synthesis

The robustness of this protocol was demonstrated by synthesizing a small library of analogues by simply substituting the starting amine. The system parameters were kept constant to showcase the platform's versatility.

EntryAmine ComponentResidence Time (Amidation)Temperature (Amidation)Yield (%)Purity (%)
13-Methylaniline10 min60 °C95>98
2Aniline10 min60 °C96>99
33-Chloroaniline10 min60 °C92>98
43-Methoxyaniline10 min60 °C94>97

Yields and purities determined by HPLC analysis of the crude reaction output after reaching steady state.

This application note details a highly efficient, safe, and scalable continuous flow method for the synthesis of 3-amino-N-(3-methylphenyl)benzamide analogues. By telescoping the amidation and nitro-reduction steps and integrating in-line purification, this automated process dramatically reduces synthesis time from days to hours. The precise control afforded by flow chemistry ensures high yields and purities, while the modular nature of the setup allows for the rapid generation of diverse chemical libraries. This protocol serves as a robust template for researchers and drug development professionals seeking to accelerate their discovery and development timelines through the adoption of modern synthesis technologies.

References

  • Title: Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan Source: RSC Publishing URL: [Link]

  • Title: Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Advantages of Continuous Flow Synthesis Source: 24/7 BIOPHARMA URL: [Link]

  • Title: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry Source: Taylor & Francis URL: [Link]

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications URL: [Link]

  • Title: Advantages of continuous flow production Source: Vapourtec URL: [Link]

  • Title: The economic advantages of continuous flow chemistry Source: Manufacturing Chemist URL: [Link]

  • Title: Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Source: ResearchGate URL: [Link]

  • Title: Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs Source: NIH National Library of Medicine URL: [Link]

  • Title: Continuous Flow Chemistry And The Manufacture Of Active Pharmaceutical Ingredients Source: Slideshare URL: [Link]

  • Title: Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors Source: Thieme Chemistry URL: [Link]

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications URL: [Link]

  • Title: Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Inline purification in continuous flow synthesis – opportunities and challenges Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Optimization of the continuous flow synthesis of amide 7 from (+)-epichlorohydrin (8) Source: ResearchGate URL: [Link]

  • Title: (PDF) Inline purification in continuous flow synthesis – opportunities and challenges Source: ResearchGate URL: [Link]

  • Title: 3-and 4-amino-n(alkyl phenyl)
  • Title: Biocatalytic amide bond formation Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry Source: NIH National Library of Medicine URL: [Link]

  • Title: Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile Source: ResearchGate URL: [Link]

  • Title: Continuous flow separation techniques for microchemical synthesis Source: DSpace@MIT URL: [Link]

  • Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-amino-N-(3-methylphenyl)benzamide (C₁₄H₁₄N₂O). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the causality behind common purification challenges and provide validated protocols to overcome them.

Section 1: Understanding the Molecule and Potential Impurities

A successful purification strategy begins with understanding the physicochemical properties of the target compound and anticipating the nature of potential impurities derived from its synthesis.

FAQ 1: What are the key properties of 3-amino-N-(3-methylphenyl)benzamide that influence purification?

Answer: The purification strategy is dictated by the molecule's structure: an aromatic amide with a free primary amine. Its key properties are summarized below.

Application Scientist's Insight: The presence of two aromatic rings and an amide linkage contributes to the molecule's relatively non-polar character and potential for π-π stacking, which can affect solubility and chromatographic behavior. The free amino group provides a basic handle for potential acid-base extraction techniques but can also cause tailing on silica gel chromatography due to its interaction with acidic silanol groups. The hydrogen bond donor (N-H) and acceptor (C=O, -NH₂) sites suggest that protic solvents like ethanol could be effective for recrystallization.[1][2]

PropertyValueImplication for Purification
Molecular Weight 226.27 g/mol [3]Standard molecular weight, suitable for silica gel chromatography and recrystallization.
XLogP3 2.7[3]Indicates moderate lipophilicity. The compound will be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, but sparingly soluble in water.[4]
Hydrogen Bond Donors 2[3]Can engage in hydrogen bonding, influencing solvent selection for recrystallization.
Hydrogen Bond Acceptors 2[3]Can engage in hydrogen bonding, influencing solvent selection for recrystallization.
pKa (Basic) ~4.0 (Estimated for aniline-like amine)The amino group can be protonated in acidic conditions, altering solubility.
FAQ 2: What are the most common impurities I should expect from a standard synthesis?

Answer: Impurities are typically unreacted starting materials, residual coupling agents, or byproducts from side reactions. Common synthetic routes involve the coupling of 3-aminobenzoic acid with m-toluidine or the reaction of 3-nitrobenzoyl chloride with m-toluidine followed by reduction.

Application Scientist's Insight: Proactively identifying potential impurities is crucial for selecting the right purification method. For instance, if you have unreacted 3-aminobenzoic acid, a simple aqueous wash with a mild base can remove it, simplifying the subsequent chromatographic or recrystallization step.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials:

    • 3-aminobenzoic acid (amphoteric, can be removed by base wash)

    • m-toluidine (basic, can be removed by acid wash)

    • 3-nitro-N-(3-methylphenyl)benzamide (the precursor before reduction)

  • Reagent-Related Impurities:

    • Coupling agents (e.g., EDC, DCC) and their byproducts (e.g., DCU - dicyclohexylurea).[5]

    • Catalysts from reduction steps (e.g., Palladium on carbon).[6]

  • Side Products:

    • Diacylated amine (from reaction of the product's amino group with the activated carboxylic acid).

    • Products from self-condensation of starting materials.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and scalability.

FAQ 3: I'm not sure which solvent to use for recrystallization. Where do I start?

Answer: A good recrystallization solvent should dissolve the compound when hot but not when cold. For 3-amino-N-(3-methylphenyl)benzamide, ethanol, isopropanol, or mixtures like ethyl acetate/hexane are excellent starting points. A systematic solvent screening is highly recommended.

Application Scientist's Insight: The principle of "like dissolves like" is a good guide. Given the molecule's moderate polarity, polar protic solvents (like alcohols) or mixtures of moderately polar and non-polar solvents are ideal. Avoid highly reactive solvents. The goal is to find a system where the solubility curve is steep. Single crystals of the related N-(3-methylphenyl)benzamide have been successfully grown from ethanol, making it a prime candidate.[1][2]

Experimental Protocol: Recrystallization Solvent Screening
  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the compound is too soluble at room temperature.

  • If the solid does not dissolve at room temperature, heat the mixture gently. If the solid dissolves upon heating, it's a potential candidate.

  • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of pure crystals upon cooling.

FAQ 4: My compound is "oiling out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, often due to impurities or too rapid cooling.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount (5-10% more) of the hot solvent to decrease the saturation level slightly.[7]

  • Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask to retain heat. This gives the molecules more time to orient themselves into a crystal lattice.[7]

  • Try a Different Solvent System: If the problem persists, the solvent is likely unsuitable. Switch to a solvent with a lower boiling point or use a solvent/anti-solvent system.

Workflow for Troubleshooting Recrystallization

G cluster_start Initial Observation cluster_outcomes Problem Identification cluster_solutions Troubleshooting Actions A Crude Product Dissolved in Hot Solvent & Cooled B Product Oils Out A->B Issue C No Crystallization A->C Issue D Crystals Form A->D Success B_sol1 Re-heat & Add More Solvent B->B_sol1 Try First C_sol1 Scratch Inner Surface of Flask C->C_sol1 Try First E Pure Product Obtained D->E B_sol2 Ensure Slow Cooling B_sol1->B_sol2 Then B_sol3 Change Solvent System B_sol2->B_sol3 If Fails B_sol3->A Restart C_sol2 Add a Seed Crystal C_sol1->C_sol2 Then C_sol3 Reduce Solvent Volume C_sol2->C_sol3 If Fails C_sol3->A Restart

Caption: Troubleshooting workflow for crystallization.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography is the method of choice.

FAQ 5: What is a good starting mobile phase for purifying this compound on a silica gel column?

Answer: A gradient of ethyl acetate in hexane is a standard and effective choice. Start with a thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio. Aim for an Rf value of 0.25-0.35 for the product.

Application Scientist's Insight: The amino group can cause streaking on the silica TLC plate. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.5-1%), to the mobile phase. This deactivates the acidic silanol sites, leading to sharper bands and better separation. An alternative is to use neutral or basic alumina as the stationary phase, though silica is more common.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-amino-N-(3-methylphenyl)benzamide.

Section 4: Purity Assessment

Purification is incomplete without validation. Use orthogonal analytical methods to confirm the purity of your final product.

FAQ 6: How can I be certain my final product is pure?

Answer: Purity should be assessed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can reveal impurities with different chemical shifts. A sharp, narrow melting point range is also a strong indicator of high purity.

Comparison of Purity Analysis Techniques
TechniqueInformation ProvidedAdvantagesLimitations
HPLC Quantitative purity (% area), presence of impurities.[10][11]High sensitivity and resolution; robust and reproducible.[9]Requires method development; destructive.
¹H NMR Structural confirmation, detection of proton-containing impurities.Provides structural information; can quantify against a standard.Less sensitive than HPLC for trace impurities.
Melting Point Physical property indicating purity.Fast and simple; impurities typically depress and broaden the range.Not quantitative; insensitive to impurities with similar melting points.
TLC Qualitative assessment of the number of components.[12]Quick and inexpensive for reaction monitoring and fraction screening.Not quantitative; lower resolution than HPLC.
Representative HPLC Method

A reverse-phase HPLC method is suitable for this compound.[13]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Section 5: General Purification Decision Workflow

This diagram outlines a logical approach to purifying a crude synthetic product.

G A Crude Synthetic Product B Initial Analysis (TLC/¹H NMR) A->B C Is it >95% Pure? B->C D Are Impurities Polar or Non-polar? C->D No H Final Purity & Identity Check (HPLC, NMR, MP) C->H Yes E Aqueous Workup (Acid/Base Wash) D->E Ionic Impurities Present (e.g., acids, bases) F Recrystallization D->F Solid Product, Impurities have Different Solubility G Column Chromatography D->G Complex Mixture or Oily Product E->F F->H G->H I Pure Product H->I

Caption: General decision workflow for product purification.

References

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Gowda, B. T., et al. (2008). N-(3-Methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(3-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of benzamides through direct condensation of carboxylic acids and amines.... Retrieved from [Link]

  • SIELC Technologies. (2018). Benzamide, 3-amino-N-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(3-methylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of your target compound.

Overview of the Synthetic Pathway

The synthesis of 3-amino-N-(3-methylphenyl)benzamide is typically achieved through a two-step process. The first step involves the acylation of 3-methylaniline with 3-nitrobenzoyl chloride to form the intermediate, 3-nitro-N-(3-methylphenyl)benzamide. This is commonly carried out under Schotten-Baumann conditions. The second step is the reduction of the nitro group to an amine, yielding the final product.

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Acylation Schotten-Baumann Reaction 3-Nitrobenzoyl_Chloride->Acylation 3-Methylaniline 3-Methylaniline 3-Methylaniline->Acylation Intermediate 3-Nitro-N-(3-methylphenyl)benzamide Acylation->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Final_Product 3-Amino-N-(3-methylphenyl)benzamide Reduction->Final_Product

Caption: Overall synthetic route for 3-amino-N-(3-methylphenyl)benzamide.

Part 1: Troubleshooting the Acylation Step (Schotten-Baumann Reaction)

The reaction of 3-nitrobenzoyl chloride with 3-methylaniline is a classic example of a Schotten-Baumann reaction, which is typically performed in a two-phase system with a base to neutralize the HCl byproduct.[1] While robust, this reaction is not without its potential pitfalls.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

A1: Low or no yield in a Schotten-Baumann reaction often points to issues with the reactants' quality or the reaction conditions. Here's a breakdown of potential causes and solutions:

  • Hydrolysis of 3-Nitrobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of a base and water.[2][3][4] This side reaction consumes your starting material, forming the unreactive 3-nitrobenzoic acid.

    • Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water, acting as a nucleophile, can attack this carbon, leading to the elimination of HCl and the formation of the corresponding carboxylic acid. The presence of a base accelerates this process.

    • Troubleshooting:

      • Ensure Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to minimize the presence of water.

      • Control the Rate of Addition: Add the 3-nitrobenzoyl chloride solution slowly to the reaction mixture containing 3-methylaniline. This allows the desired reaction with the amine, which is generally faster than hydrolysis, to predominate.

      • Optimize the Base: While a base is necessary to neutralize the generated HCl, using a less nucleophilic base like pyridine or triethylamine in an aprotic solvent can be an alternative to aqueous base.[5]

  • Poor Quality of Reagents:

    • 3-Nitrobenzoyl Chloride: If it has been stored improperly, it may have already hydrolyzed. Check for a pungent, acidic smell, which could indicate the presence of HCl from decomposition.

    • 3-Methylaniline: Ensure it is free from significant impurities. Distillation of the aniline before use can be beneficial.

Acylation_Side_Reactions Reactants 3-Nitrobenzoyl Chloride + 3-Methylaniline Desired_Product 3-Nitro-N-(3-methylphenyl)benzamide Reactants->Desired_Product Desired Reaction Hydrolysis_Product 3-Nitrobenzoic Acid Reactants->Hydrolysis_Product Hydrolysis (H₂O) Diacylation_Product Diacylated Aniline (Side Product) Desired_Product->Diacylation_Product Excess Acyl Chloride

Caption: Key reactions in the acylation step.

Q2: I'm observing a significant amount of a non-polar byproduct in my TLC analysis. What could it be?

A2: A common non-polar byproduct in this reaction is the diacylated product, where two molecules of 3-nitrobenzoyl chloride react with one molecule of 3-methylaniline.

  • Causality: After the initial acylation, the resulting amide still possesses a hydrogen on the nitrogen atom. Under strongly basic conditions or with a large excess of the highly reactive acyl chloride, a second acylation can occur.

  • Troubleshooting:

    • Stoichiometry Control: Use a slight excess of the 3-methylaniline (e.g., 1.1 equivalents) relative to the 3-nitrobenzoyl chloride to ensure the acylating agent is the limiting reagent.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reactivity and minimize over-acylation.

Q3: How can I effectively monitor the progress of the acylation reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring this reaction.

  • TLC Protocol:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation of spots.

    • Visualization: UV light (254 nm) will show the aromatic compounds. Staining with potassium permanganate can also be used.

  • Interpreting the TLC:

    • The product, 3-nitro-N-(3-methylphenyl)benzamide, will be more polar than the starting 3-methylaniline but less polar than the 3-nitrobenzoic acid byproduct.

    • The diacylated product will be less polar than the desired mono-acylated product.

CompoundExpected PolarityTypical TLC Rf Range (30% EtOAc/Hex)
3-MethylanilineHigh0.6 - 0.8
3-Nitrobenzoyl ChlorideMedium0.5 - 0.7
3-Nitro-N-(3-methylphenyl)benzamideMedium0.3 - 0.5
3-Nitrobenzoic AcidVery High0.0 - 0.1 (streaking)
Diacylation ProductLow0.7 - 0.9

Table 1: Expected TLC behavior of reactants and products in the acylation step.

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of the nitro group in 3-nitro-N-(3-methylphenyl)benzamide to the corresponding amine is a critical step. Catalytic hydrogenation is a common and effective method. However, incomplete reduction and side reactions can occur.

Frequently Asked Questions & Troubleshooting

Q1: My reduction reaction is incomplete, and I see multiple spots on my TLC. What are these byproducts?

A1: Incomplete reduction of a nitro group can lead to several intermediates. The reduction of a nitro group to an amine is a six-electron process that proceeds through various stages.[6]

  • Potential Byproducts:

    • Nitroso Intermediate: 3-Nitroso-N-(3-methylphenyl)benzamide.

    • Hydroxylamine Intermediate: 3-(Hydroxyamino)-N-(3-methylphenyl)benzamide.

    • Azoxy and Azo Compounds: These are formed from the condensation of the nitroso and hydroxylamine intermediates.[7]

  • Causality:

    • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent. It can also lose activity over time.

    • Insufficient Hydrogen: The pressure of hydrogen gas may be too low, or the reaction time may be insufficient for the complete reduction.

    • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas.

Reduction_Pathway Nitro 3-Nitro-N-(3-methylphenyl)benzamide Nitroso Nitroso intermediate Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine intermediate Nitroso->Hydroxylamine +2e⁻, +2H⁺ Condensation_Products Azoxy/Azo Compounds (Side Products) Nitroso->Condensation_Products Condensation Amine 3-Amino-N-(3-methylphenyl)benzamide Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Condensation_Products Condensation

Caption: Stepwise reduction of the nitro group and formation of side products.

Q2: How can I ensure the complete reduction of the nitro group?

A2: Optimizing the reaction conditions is key to driving the reaction to completion.

  • Troubleshooting & Optimization:

    • Catalyst: Use a fresh, high-quality catalyst. For catalytic hydrogenation, 5-10% Pd/C is standard. Ensure the catalyst is not pyrophoric and is handled under an inert atmosphere if necessary.

    • Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., to 50 psi) can significantly improve the reaction rate and completeness.

    • Solvent: Use a solvent that dissolves the starting material well, such as ethanol, methanol, or ethyl acetate.

    • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction stalls, you can try increasing the temperature slightly (e.g., to 40-50 °C) or extending the reaction time.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, other reducing agents like iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) can be effective for reducing aromatic nitro groups.[1][8]

Q3: How do I purify the final product, 3-amino-N-(3-methylphenyl)benzamide?

A3: The final product is a solid and can typically be purified by recrystallization.

  • Purification Protocol:

    • Work-up: After the reaction is complete, filter off the catalyst (e.g., through a pad of Celite). If an acid was used for the reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

    • Recrystallization:

      • Solvent Selection: A common solvent system for recrystallizing aromatic amines is a mixture of ethanol and water, or ethyl acetate and hexanes. The goal is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a solvent pair, dissolve in the better solvent and add the poorer solvent dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-(3-methylphenyl)benzamide
  • In a flask equipped with a magnetic stirrer, dissolve 3-methylaniline (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or a mixture of water and an organic solvent).

  • Add a base (e.g., aqueous sodium hydroxide or pyridine, 2-3 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a small amount of the same organic solvent.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer. If using an aqueous base, wash the organic layer with dilute HCl, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 3-nitro-N-(3-methylphenyl)benzamide can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-Amino-N-(3-methylphenyl)benzamide
  • Dissolve the 3-nitro-N-(3-methylphenyl)benzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C) under an inert atmosphere.

  • Securely seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-amino-N-(3-methylphenyl)benzamide by recrystallization.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2544–2547.
  • NCERT. Amines. In Chemistry Part II Textbook for Class XII.
  • Wienhöfer, G.; Sorribes, I.; Boddien, A.; Westerhaus, F.; Junge, K.; Junge, H.; Llusar, R.; Beller, M. A Novel and General Iron-Catalyzed Reduction of Nitroarenes to Anilines. J. Am. Chem. Soc.2011, 133 (32), 12875–12879.
  • Haber, F. Über die stufenweise Reduktion der Nitroverbindungen. Z. Elektrochem. Angew. Phys. Chem.1898, 4 (21), 506-514.
  • Taft, R. W., Jr. The General Nature of the Proportionality of Polar Effects of Substituent Groups in Reactivity to Their Effects on the Ionization of Organic Acids. J. Am. Chem. Soc.1952, 74 (11), 2729–2732.
  • Gowda, B. T.; Foro, S.; Sowmya, B. P.; Fuess, H. N-(3-Methylphenyl)benzamide. Acta Crystallogr. Sect. E Struct. Rep. Online2008, 64 (11), o2228.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925.
  • Blaser, H.-U.; Steiner, H.; Studer, M. Chemoselective Hydrogenation of Functionalized Nitroarenes: An Update.

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Technical Support Center: Crystallization of 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-amino-N-(3-methylphenyl)benzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

Introduction to Crystallization of N-Arylbenzamides

3-amino-N-(3-methylphenyl)benzamide is a member of the N-arylbenzamide class of compounds. Its crystallization behavior is primarily governed by the interplay of hydrogen bonding (facilitated by the amino and amide groups), π-π stacking interactions between the aromatic rings, and the overall polarity of the molecule. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, -NH2) suggests that polar solvents will play a key role in its solubility. However, the two aromatic rings introduce significant nonpolar character, indicating that a purely polar solvent may not always be optimal.

Successful crystallization requires achieving a state of supersaturation, where the concentration of the solute in the solution exceeds its equilibrium solubility, thus providing the thermodynamic driving force for crystal formation. The rate at which supersaturation is achieved and the chosen solvent system will critically influence crystal size, purity, and polymorphic form.

Troubleshooting Crystallization: A-Question-and-Answer Guide

This section addresses common issues encountered during the crystallization of 3-amino-N-(3-methylphenyl)benzamide.

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of very high supersaturation or when the solution is cooled too rapidly. The resulting oil may eventually solidify into an amorphous solid or a poorly crystalline mass, which is undesirable for purification and characterization.

Causality: The primary cause of oiling out is that the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent system. Impurities can also lower the melting point of the mixture and promote oiling out.

Solutions:

  • Reduce the rate of cooling: Slow, controlled cooling is crucial. After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or folded paper towels. Once at room temperature, you can then gradually move it to a colder environment (e.g., a refrigerator).

  • Use more solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. The slightly more dilute solution will require a lower temperature to reach supersaturation, which may be below the "oiling out" temperature.

  • Change the solvent system:

    • Single Solvent: If you are using a single solvent, try one with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.

    • Solvent/Anti-solvent System: This is often a very effective strategy. Dissolve the compound in a good solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature. Then, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, such as hexane or water) dropwise until the solution becomes slightly turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. The gradual change in solvent composition will promote slow and controlled crystallization.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature or been refrigerated.

A2: This indicates that the solution is not sufficiently supersaturated. For crystallization to occur, the concentration of the solute must exceed its solubility at that temperature.

Solutions:

  • Induce nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of 3-amino-N-(3-methylphenyl)benzamide from a previous experiment, add it to the solution. A seed crystal provides a template for further crystal growth.

  • Increase supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly. Cover the flask with parafilm and poke a few small holes in it. This will gradually increase the concentration of the solute.

    • Reduce solvent volume: If the solution is clearly too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Add an anti-solvent: As described in the "oiling out" section, the addition of an anti-solvent can effectively induce crystallization.

Q3: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals.

A3: Rapid crystallization traps impurities within the crystal lattice and leads to the formation of small, often poorly-defined crystals. This is typically caused by a very high level of supersaturation being achieved too quickly.

Solutions:

  • Use a solvent in which the compound is more soluble at high temperatures: This will require you to use more solvent to dissolve the compound, leading to a less concentrated solution that will become supersaturated more slowly upon cooling.

  • Slow down the cooling process: As mentioned previously, ensure a gradual decrease in temperature.

  • Employ a vapor diffusion technique: This is an excellent method for growing high-quality single crystals. Place a small vial containing your dissolved compound inside a larger, sealed jar that contains an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the vial with your solution, gradually inducing crystallization.

Q4: I've obtained crystals, but I suspect they might be a different polymorph. How can I investigate this?

A4: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability. A study on a substituted benzamide derivative has shown the existence of distinct polymorphs.[2]

Investigation:

  • Characterization: Different polymorphs will have different melting points, infrared (IR) spectra, and X-ray powder diffraction (XRPD) patterns. Comparing these data for different batches of crystals can indicate the presence of polymorphism.

  • Systematic Crystallization Screen: Perform crystallizations from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation vs. anti-solvent addition). This can help to identify different polymorphic forms.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for the crystallization of 3-amino-N-(3-methylphenyl)benzamide?

Solvent ClassExamplesExpected Solubility
Polar Protic Ethanol, Methanol, IsopropanolLikely to be a good solvent, especially when heated.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood candidates for dissolving the compound.
Nonpolar Hexane, TolueneLikely to be poorly soluble; good as anti-solvents.
Chlorinated DichloromethaneMay dissolve the compound.

Recommended Screening Protocol:

  • Place a small amount of your compound (a few milligrams) into several small test tubes.

  • Add a small amount of a single solvent to each test tube at room temperature and observe the solubility.

  • Gently heat the test tubes with the undissolved solid and observe if it dissolves.

  • A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but completely soluble when hot.

  • If a good single solvent is not found, identify a good solvent and a poor solvent (anti-solvent) pair for use in an anti-solvent crystallization.

Q: How can I grow large, single crystals suitable for X-ray crystallography?

A: Growing single crystals requires very slow and controlled crystallization. Here are some effective techniques:

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that is not airtight or with parafilm with a few needle holes to allow for very slow evaporation of the solvent over several days or weeks.

  • Vapor Diffusion: As described earlier, this method involves the slow diffusion of an anti-solvent vapor into a solution of your compound.

  • Slow Cooling: Prepare a saturated solution of your compound at an elevated temperature. Place the container in an insulated vessel (like a Dewar flask filled with warm water) to ensure a very slow rate of cooling.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-amino-N-(3-methylphenyl)benzamide. Add a small amount of a suitable solvent (e.g., ethanol or acetone) and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated. If no crystals form, try inducing nucleation by scratching the inside of the flask with a glass rod.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 3-amino-N-(3-methylphenyl)benzamide in a minimal amount of a good solvent (e.g., acetone or ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add a poor solvent (anti-solvent), such as hexane or deionized water, dropwise while stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystals should form as the solution cools.

  • Isolation and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_troubleshooting Troubleshooting cluster_isolation Isolation & Purification start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form cool->crystals_form no_crystals No Crystals? cool->no_crystals oiling_out Oiling Out? cool->oiling_out filtrate Vacuum Filtration crystals_form->filtrate induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try adjust_solvent Adjust Solvent/ Cooling Rate oiling_out->adjust_solvent Try induce_nucleation->crystals_form adjust_solvent->cool Re-attempt wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the crystallization of 3-amino-N-(3-methylphenyl)benzamide, including key troubleshooting steps.

References

  • This is a placeholder for a specific citation, which would ideally be a peer-reviewed article detailing the crystallization of this or a very similar compound.
  • This is a placeholder for a specific citation on polymorphism in N-arylbenzamides.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 3-amino-N-(3-methylphenyl)benzamide. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Zhang, L., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3569-3577. [Link]

  • Kuleshova, J., et al. (2021). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 11(1), 53. [Link]

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Technical Support Center: Degradation Pathways of 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the stress-testing and degradation pathways of 3-amino-N-(3-methylphenyl)benzamide. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate degradation products, establish stability-indicating methods, and ensure the integrity of your analytical data.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing robust analytical methods.[1][3] This guide is structured to address common questions and challenges encountered during the forced degradation analysis of 3-amino-N-(3-methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-amino-N-(3-methylphenyl)benzamide under hydrolytic stress?

Under hydrolytic conditions (both acidic and basic), the most susceptible functional group in 3-amino-N-(3-methylphenyl)benzamide is the amide linkage.

  • Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and heat, the amide bond is expected to hydrolyze, yielding 3-aminobenzoic acid and 3-methylaniline.[4] The reaction is catalyzed by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide is hydrolyzed by nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4] This pathway also results in the formation of 3-aminobenzoic acid (as its carboxylate salt) and 3-methylaniline. The reaction with sodium hydroxide would yield sodium 3-aminobenzoate and 3-methylaniline.[4]

Q2: How does oxidation affect the stability of 3-amino-N-(3-methylphenyl)benzamide?

The primary amino group on the benzoyl ring is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidation products. Potential transformations include the formation of nitroso, nitro, and hydroxylamino derivatives. Additionally, oxidative conditions can sometimes lead to polymerization or the formation of colored degradants. It's also possible for the methyl group on the phenyl ring to be oxidized to a carboxylic acid.

Q3: What are the expected products of photolytic and thermal degradation?
  • Photodegradation: Aromatic amides can undergo photodegradation through mechanisms like photo-Fries rearrangement or homolytic cleavage of the amide bond.[5] For 3-amino-N-(3-methylphenyl)benzamide, exposure to UV light could potentially lead to the formation of aminobenzophenone-type structures or cleavage to form radical species that can then recombine or react further.[5] Photodegradation can be a significant pathway for compounds with chromophores that absorb light in the UV-visible range.[6]

  • Thermal Degradation: At elevated temperatures, thermal degradation can occur, often leading to the cleavage of the weakest bonds.[7][8] For this molecule, the amide bond is a likely point of cleavage, similar to hydrolysis, resulting in 3-aminobenzoic acid and 3-methylaniline.[9] The extent and nature of degradation are highly dependent on the temperature and duration of exposure.[7]

Q4: What are the recommended ICH guidelines for stress testing this type of molecule?

The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the general principles for stress testing of new drug substances.[10][11][12][13][14] While the guideline does not prescribe specific conditions, it recommends that stress testing should include the effects of temperature, humidity, light, and, where appropriate, acid and base hydrolysis and oxidation.[3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are truly stability-indicating.[15]

Troubleshooting Guide

Q1: I am not observing any degradation under my initial stress conditions. What should I do?

This is a common scenario, especially for highly stable molecules. If you don't see degradation, you should gradually increase the severity of the stress conditions.

  • For Hydrolysis: Increase the concentration of the acid or base, raise the temperature (e.g., from 60°C to 80°C), or extend the duration of the study.[15][16]

  • For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 30% H₂O₂) or increase the temperature.

  • For Thermal and Photolytic Studies: Extend the exposure time or increase the temperature/light intensity, respectively.

It is crucial to document all conditions and to ensure that the conditions are not so harsh that they lead to unrealistic degradation pathways or complete degradation of the molecule.

Q2: My control sample (unstressed) shows signs of degradation. What is the likely cause?

Degradation in a control sample suggests an issue with the experimental setup or the inherent instability of the compound in the chosen solvent.

  • Solvent/Diluent Interaction: The solvent used to dissolve the sample may be causing degradation.[17] It's important to test the compatibility of the drug substance with the chosen solvent before initiating the study.

  • Sample Preparation: The process of preparing the sample itself might introduce stress (e.g., sonication leading to localized heating).

  • Storage of Control: Ensure the control sample is stored under conditions that prevent degradation (e.g., protected from light, at a low temperature).

Q3: I'm observing unexpected peaks in my chromatogram. How do I go about identifying them?

The identification of unknown degradation products is a key objective of forced degradation studies. A mass spectrometer coupled with a high-resolution liquid chromatography system (UPLC-MS/MS) is the preferred tool for this purpose.[18][19]

  • Determine the Molecular Weight: Obtain the mass-to-charge ratio (m/z) of the unknown peak from the mass spectrum.

  • Propose a Structure: Based on the molecular weight and the known degradation pathways of the parent molecule, propose a likely chemical structure.

  • Fragment Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the unknown peak to obtain fragmentation data. Compare the fragmentation pattern with that of the parent compound to identify common structural motifs.

  • Confirmation: If possible, synthesize the proposed degradation product and compare its retention time and mass spectrum with the unknown peak.

Q4: How do I ensure mass balance in my degradation studies?

Mass balance is a critical parameter to ensure that all degradation products are accounted for and that the analytical method is detecting them appropriately. The sum of the assay value of the parent drug and the amounts of all degradation products should ideally be close to 100% of the initial concentration.

  • Peak Purity: Ensure that the chromatographic peaks are pure and that there are no co-eluting peaks. A photodiode array (PDA) detector can be used to assess peak purity.[3]

  • Response Factors: If the response factors of the degradation products are significantly different from the parent drug, you may need to isolate and quantify them using their own reference standards.

  • Non-Chromophoric Degradants: Be aware that some degradation products may lack a UV chromophore and will not be detected by a UV detector. An evaporative light scattering detector (ELSD) or a mass spectrometer can be used in these cases.

Experimental Protocols & Data

General Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of 3-amino-N-(3-methylphenyl)benzamide acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to Stress thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to Stress control Prepare Control Sample (Unstressed) uplc Analyze all samples by UPLC-MS/MS control->uplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->uplc thermal->uplc photo->uplc neutralize->uplc identify Identify Degradation Products (Mass & Fragmentation) uplc->identify mass_balance Assess Mass Balance uplc->mass_balance pathway Propose Degradation Pathways identify->pathway report Generate Stability Report pathway->report mass_balance->report G parent 3-amino-N-(3-methylphenyl)benzamide (m/z 227.12) prod1 3-aminobenzoic acid (m/z 138.05) parent->prod1 Acid/Base Hydrolysis prod2 3-methylaniline (m/z 108.08) parent->prod2 Acid/Base Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation:

G parent 3-amino-N-(3-methylphenyl)benzamide (m/z 227.12) prod1 3-nitroso-N-(3-methylphenyl)benzamide (m/z 242.11) parent->prod1 [O] prod2 3-nitro-N-(3-methylphenyl)benzamide (m/z 257.11) prod1->prod2 [O]

Caption: Proposed oxidative degradation pathway.

Summary of Stress Conditions and Potential Degradants
Stress ConditionReagents and ConditionsPotential Degradation ProductsExpected m/z (M+H)⁺
Acid Hydrolysis 0.1 M HCl at 60°C for 24h3-aminobenzoic acid, 3-methylaniline138.05, 108.08
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24h3-aminobenzoic acid, 3-methylaniline138.05, 108.08
Oxidation 3% H₂O₂ at room temp for 24h3-nitroso derivative, 3-nitro derivative242.11, 257.11
Thermal 80°C for 48h (solid state)3-aminobenzoic acid, 3-methylaniline138.05, 108.08
Photolytic ICH Q1B light exposurePhoto-Fries products, cleavage productsVaries
Step-by-Step Protocol: UPLC-MS/MS Analysis

This protocol provides a starting point for developing a stability-indicating method. Optimization will be required based on your specific instrumentation and the observed degradation profile.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 3-amino-N-(3-methylphenyl)benzamide in methanol.

    • For each stress condition, dilute the sample to a final concentration of approximately 10 µg/mL with the mobile phase.

  • UPLC-MS/MS Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Scan Range m/z 50 - 500
MS/MS Data-dependent acquisition on parent ion and expected degradants
  • Data Analysis:

    • Integrate the peak areas for the parent compound and all observed degradation products.

    • Calculate the percentage of degradation for each stress condition.

    • Use the MS and MS/MS data to propose structures for any unknown peaks.

    • Calculate the mass balance for each chromatogram.

References

  • Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. (2023). Acta Chromatographica, 36(2). AKJournals. Retrieved January 25, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 25, 2026, from [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 25, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 25, 2026, from [Link]

  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 25, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 25, 2026, from [Link]

  • N-(3-Methylphenyl)benzamide. (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 25, 2026, from [Link]

  • Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. (2023). ACS Nano. Retrieved January 25, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2024). Lhasa Limited. Retrieved January 25, 2026, from [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 25, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky. Retrieved January 25, 2026, from [Link]

  • [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Degradation mechanism of nefopam in solution under stressed storage conditions. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • The Photolyses of Fully Aromatic Amides. (2011). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Kymos. Retrieved January 25, 2026, from [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 25, 2026, from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 25, 2026, from [Link]

  • Development of analytical methods for the detection and quantification of onium photoacid generator cations and thei. (2020). Regulations.gov. Retrieved January 25, 2026, from [Link]

  • 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... (n.d.). Online Inhibitor. Retrieved January 25, 2026, from [Link]

  • The Photolyses of Fully Aromatic Amides. (n.d.). Canadian Science Publishing. Retrieved January 25, 2026, from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). PubMed. Retrieved January 25, 2026, from [Link]

  • Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1990). PubMed. Retrieved January 25, 2026, from [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]

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  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

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Technical Support Center: Refining Analytical Detection of 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and refined analytical detection of 3-amino-N-(3-methylphenyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with quantifying this analyte in complex sample matrices such as biological fluids, environmental samples, or pharmaceutical formulations. As your partner in science, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 3-amino-N-(3-methylphenyl)benzamide.

Q1: What are the key physicochemical properties of 3-amino-N-(3-methylphenyl)benzamide that influence its analytical behavior?

A1: Understanding the analyte's structure is paramount for method development. 3-amino-N-(3-methylphenyl)benzamide (C₁₄H₁₄N₂O) possesses several key features:

  • Two Aromatic Rings: These impart significant hydrophobicity, making it well-suited for reversed-phase chromatography.

  • An Amide Linkage: This group is polar and can participate in hydrogen bonding.[1][2]

  • A Primary Aromatic Amine (-NH₂): This group is basic and its charge state is pH-dependent. At pH values below its pKa, it will be protonated, increasing its polarity and potentially causing peak tailing on silica-based columns due to interaction with residual silanols.

  • UV Chromophore: The aromatic rings provide strong UV absorbance, making UV detection a viable option for relatively clean samples.

Q2: What are the recommended starting conditions for a reversed-phase HPLC-UV analysis?

A2: For initial method development, a generic gradient method is advisable to determine the analyte's approximate retention time and identify potential interferences. A robust starting point is provided in the table below.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1/4.6 mm ID, 50-150 mm length, <5 µm particle sizeThe analyte's hydrophobic nature makes C18 the standard choice for good retention.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a mass spectrometry-compatible modifier that helps to protonate the amino group, ensuring a single ionic form and improving peak shape.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with good UV transparency and elution strength.
Gradient 5-95% B over 10-15 minutesA broad gradient helps to elute a wide range of compounds and locate the analyte.
Flow Rate 0.3-1.0 mL/min (Adjust for column ID)Standard flow rates for analytical HPLC.
Column Temp. 25-40 °CElevated temperature can improve efficiency and reduce viscosity.[4]
Detection (UV) 220 nm and 254 nmMonitor at a general wavelength (220 nm) and one where aromatic compounds often absorb (254 nm) to maximize sensitivity.

Q3: When should I choose LC-MS/MS over HPLC-UV for my analysis?

A3: The choice of detector is dictated by the complexity of your sample matrix and the required sensitivity and specificity.

  • HPLC-UV is suitable for purity assessments and quantification in relatively simple, well-characterized matrices where the analyte concentration is high.

  • LC-MS/MS is the gold standard for complex matrices (e.g., plasma, urine, tissue homogenates). Its key advantages are:

    • Superior Specificity: It identifies the analyte based on both its retention time and its unique mass-to-charge ratio (m/z) and fragmentation pattern, virtually eliminating false positives from co-eluting matrix components.[5]

    • Exceptional Sensitivity: It can achieve detection limits orders of magnitude lower than UV, which is critical for trace-level analysis.

    • Handles Complexity: It can distinguish the analyte from a dense background of endogenous compounds.

Q4: Is derivatization necessary for the analysis of this compound?

A4:

  • For LC-MS/MS: No, derivatization is generally not required. The native molecule can be readily ionized using electrospray ionization (ESI).

  • For GC-MS: Yes, derivatization is mandatory. The amino and amide groups make the molecule too polar and non-volatile for direct GC analysis. A common approach is silylation (e.g., using MTBSTFA) to replace the active hydrogens with nonpolar groups, increasing volatility and thermal stability.[6][7]

  • For HPLC-UV/Fluorescence: Derivatization can be a powerful tool to enhance sensitivity. If UV sensitivity is insufficient, a fluorescent tag can be attached to the primary amine using a derivatizing agent, allowing for highly sensitive fluorescence detection.[8][9]

Section 2: Troubleshooting and Refinement Guide

This section provides structured guidance for overcoming common experimental hurdles.

Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises resolution and integration accuracy. The underlying cause must be diagnosed systematically.

Causality: Peak tailing for a basic compound like 3-amino-N-(3-methylphenyl)benzamide is often caused by secondary ionic interactions between the protonated amine group and negatively charged residual silanols on the silica-based column packing material. Peak fronting typically indicates column overload.

G start Observe Poor Peak Shape q1 Is the peak fronting? start->q1 a1_yes Yes q1->a1_yes Fronting a1_no No (Tailing/Splitting) q1->a1_no Tailing/ Splitting sol1 Reduce sample concentration by 10x. Re-inject. a1_yes->sol1 sol2 Lower mobile phase pH (e.g., 0.1% TFA) or increase buffer concentration. a1_no->sol2 q2 Did peak shape improve? sol1->q2 res1_yes Yes: Issue was mass overload. q2->res1_yes Yes res1_no No: Check for column void or blockage. q2->res1_no No q3 Did tailing reduce? sol2->q3 res2_yes Yes: Issue was secondary silanol interactions. q3->res2_yes Yes res2_no No: Consider a different column chemistry (e.g., embedded polar group or hybrid particle). q3->res2_no No

Caption: Troubleshooting workflow for poor peak shape.

Problem: Significant Matrix Effects in LC-MS/MS

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds—are the most significant challenge in complex mixture analysis.[5][10] They directly impact accuracy and reproducibility.

Diagnosis: The Post-Column Infusion Experiment

This is the definitive method to visualize matrix effects.

  • Setup: Infuse a constant flow of a pure standard solution of your analyte directly into the MS source, post-column. This creates a stable baseline signal.

  • Execution: Inject a blank matrix sample (e.g., plasma extract without the analyte) onto the LC column.

  • Interpretation: Observe the infused signal. Any dips or rises in the baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components. If a dip coincides with your analyte's retention time, your quantification is compromised.

Mitigation Strategies

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[11]Simple, fast, and often effective.May dilute the analyte below the limit of quantitation (LOQ).
Optimized Sample Prep Use techniques like Solid-Phase Extraction (SPE) to selectively isolate the analyte and remove interferences before injection.Highly effective at removing interferences; can also concentrate the analyte.Requires method development; can be more time-consuming and costly.
Chromatographic Selectivity Modify the gradient or change the column to separate the analyte from the interfering region identified in the infusion experiment.Can completely resolve the issue without changing sample prep.May not always be possible to achieve separation; can increase run time.
Stable Isotope-Labeled Internal Standard (SIL-IS) An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. The ratio of analyte to SIL-IS remains constant, providing accurate quantification.[10]Considered the gold standard for correcting matrix effects.SIL-IS can be expensive and may not be commercially available.
Problem: Low Resolution / Co-elution with Interferences

When an interfering peak overlaps with the analyte peak, accurate quantification is impossible.

Causality: This is fundamentally a chromatographic issue. The chosen column and mobile phase conditions are not sufficient to resolve the analyte from other components in the mixture.

Solutions:

  • Optimize the Gradient: Make the gradient shallower around the elution time of your analyte. A slower increase in the organic solvent percentage will improve the separation between closely eluting compounds.

  • Change Mobile Phase Organic Solvent: Switching from acetonitrile to methanol can alter selectivity due to different solvent-analyte interactions.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase is the next variable.

    • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the analyte's aromatic rings.

    • Pentafluorophenyl (PFP) Column: Provides unique selectivity for polar and aromatic compounds.

  • Increase Column Length or Decrease Particle Size: Both actions increase the column's theoretical plates (efficiency), leading to sharper peaks and better resolution. Moving to a sub-2-µm particle column (UHPLC) is a common strategy.[12]

Section 3: Key Experimental Protocols

These protocols provide a validated framework for your experiments. Adherence to these steps ensures a self-validating system with high trustworthiness.

Protocol 1: Advanced Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences and concentrate 3-amino-N-(3-methylphenyl)benzamide from a complex aqueous matrix (e.g., hydrolyzed urine, plasma).

Rationale: Based on its structure, the analyte has mixed hydrophobic and polar character. A mixed-mode cation exchange SPE sorbent is an excellent choice. It provides dual retention mechanisms: reversed-phase interaction with the aromatic rings and ion-exchange interaction with the protonated amine group, offering high selectivity.

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Validation & Comparative

A Comparative Guide to the Structural Characterization of 3-amino-N-(3-methylphenyl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 3-amino-N-(3-methylphenyl)benzamide, with a primary focus on single-crystal X-ray diffraction. While crystallographic data for the title compound is not publicly available, we will utilize the comprehensive data of the closely related N-(3-methylphenyl)benzamide as a case study to illustrate the power of this technique and compare it with other common analytical methods.

The Imperative of Structural Elucidation in Drug Discovery

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, understanding the precise conformation, intermolecular interactions, and solid-state packing of an active pharmaceutical ingredient (API) is critical for intellectual property, formulation, and predicting biological activity. Techniques that provide unambiguous structural data are therefore indispensable.

Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of molecules.[1][2] It provides precise measurements of bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding a compound's properties.[3]

Experimental Workflow: A Case Study of N-(3-methylphenyl)benzamide

The characterization of N-(3-methylphenyl)benzamide serves as an excellent proxy to understand the experimental intricacies and the richness of data obtained from a crystallographic study.

1. Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. For N-(3-methylphenyl)benzamide, single crystals were successfully obtained from an ethanolic solution at room temperature. The choice of solvent and crystallization conditions (e.g., temperature, rate of evaporation) is critical and often requires empirical optimization. A slow evaporation method allows for the orderly arrangement of molecules into a well-defined crystal lattice.

2. Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is mounted on a diffractometer, it is subjected to a monochromatic X-ray beam.[4][5] The crystal is rotated, and the diffraction pattern, consisting of thousands of reflections, is recorded on a detector.[2][5]

Experimental Protocol: Single-Crystal X-ray Diffraction of N-(3-methylphenyl)benzamide

  • Crystal Selection: A colorless, prism-shaped single crystal with dimensions of approximately 0.43 x 0.25 x 0.10 mm is selected and mounted on a goniometer head.

  • Data Collection: An Enraf–Nonius CAD-4 diffractometer equipped with a graphite monochromator and Cu Kα radiation (λ = 1.54180 Å) is used for data collection at 299 K.

  • Unit Cell Determination: The crystal is centered in the X-ray beam, and a preliminary set of diffraction spots is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected using ω/2θ scans. The intensity of standard reflections is monitored periodically to check for crystal decay.

  • Data Reduction: The raw diffraction data is processed to correct for Lorentz and polarization effects. An absorption correction may be applied if necessary.

workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

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A Comparative Guide to the Synthesis and Validation of 3-amino-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel organic molecules is a foundational activity. The compound 3-amino-N-(3-methylphenyl)benzamide is a valuable building block in the development of new therapeutics and functional materials. This guide provides an in-depth comparison of synthetic protocols for this compound, offering field-proven insights into experimental choices and a robust framework for product validation.

Introduction: The Significance of N-Aryl Benzamides

N-aryl benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific arrangement of the amino and methylphenyl groups in 3-amino-N-(3-methylphenyl)benzamide offers a versatile scaffold for further chemical modification, making it a molecule of interest for structure-activity relationship (SAR) studies. A reliable and well-characterized synthetic route is paramount for ensuring the purity and consistency of the compound used in downstream applications.

Primary Synthesis Protocol: A Two-Step Approach

The most established and reliable method for the synthesis of 3-amino-N-(3-methylphenyl)benzamide is a two-step process. This approach involves the initial formation of a nitro-substituted intermediate, followed by a reduction to yield the final amino compound. This strategy is often preferred due to the high yields and the commercial availability of the starting materials.

Reaction Pathway

Primary Synthesis Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitro-N-(3-methylphenyl)benzamide 3-Nitro-N-(3-methylphenyl)benzamide 3-Nitrobenzoyl_chloride->3-Nitro-N-(3-methylphenyl)benzamide Pyridine, DCM, 0°C to rt m-Toluidine m-Toluidine m-Toluidine->3-Nitro-N-(3-methylphenyl)benzamide 3-Nitro-N-(3-methylphenyl)benzamide_reduction 3-Nitro-N-(3-methylphenyl)benzamide 3-Amino-N-(3-methylphenyl)benzamide 3-Amino-N-(3-methylphenyl)benzamide 3-Nitro-N-(3-methylphenyl)benzamide_reduction->3-Amino-N-(3-methylphenyl)benzamide H2, Pd/C, Ethanol

Caption: Primary two-step synthesis of 3-amino-N-(3-methylphenyl)benzamide.

Experimental Protocol

Step 1: Synthesis of 3-Nitro-N-(3-methylphenyl)benzamide

  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve m-toluidine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine (1.1 eq.) to the cooled solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3-amino-N-(3-methylphenyl)benzamide

  • Catalyst and Setup: In a hydrogenation vessel, dissolve the purified 3-nitro-N-(3-methylphenyl)benzamide (1.0 eq.) in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Filtration and Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified by recrystallization from an ethanol/water mixture to afford white to off-white crystals.

Alternative Synthesis Protocol: Direct Amide Coupling

An alternative approach to the synthesis of 3-amino-N-(3-methylphenyl)benzamide involves the direct coupling of 3-aminobenzoic acid with m-toluidine using a coupling agent. This method avoids the use of a nitro intermediate and a subsequent reduction step.

Reaction Pathway

Alternative Synthesis Pathway 3-Aminobenzoic_acid 3-Aminobenzoic acid 3-Amino-N-(3-methylphenyl)benzamide 3-Amino-N-(3-methylphenyl)benzamide 3-Aminobenzoic_acid->3-Amino-N-(3-methylphenyl)benzamide Base (e.g., DIPEA), Solvent (e.g., DMF) m-Toluidine m-Toluidine m-Toluidine->3-Amino-N-(3-methylphenyl)benzamide Coupling_Agent Coupling Agent (e.g., HATU, HBTU) Coupling_Agent->3-Amino-N-(3-methylphenyl)benzamide

Caption: Alternative one-step synthesis via direct amide coupling.

Experimental Protocol
  • Reagents and Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq.) and m-toluidine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Coupling Agent and Base: Add a suitable amide coupling reagent, such as HATU (1.1 eq.) or HBTU (1.1 eq.), to the mixture.[2] Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup and Purification: Upon completion, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and then a cold, dilute solution of sodium bicarbonate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Comparison of Synthesis Protocols

FeaturePrimary Protocol (Two-Step)Alternative Protocol (Direct Coupling)
Number of Steps 21
Starting Materials 3-Nitrobenzoyl chloride, m-toluidine3-Aminobenzoic acid, m-toluidine
Key Reagents Pyridine, Pd/C, H₂Coupling agents (HATU, HBTU), DIPEA
Typical Yield High (often >80% over two steps)Moderate to High (can be variable)
Purity of Crude Product Generally highOften requires chromatographic purification
Cost of Reagents Generally lowerCoupling agents can be expensive
Safety Considerations 3-Nitrobenzoyl chloride is a lachrymator. Hydrogenation requires specialized equipment.Coupling agents and DIPEA can be irritants.
Scalability Well-established for large-scale synthesis.May be less cost-effective for large scale.

Validation of 3-amino-N-(3-methylphenyl)benzamide

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended for validation.

Physicochemical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 95-97 °C[3]
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Spectroscopic Data

The following tables provide expected spectral data based on the structure of 3-amino-N-(3-methylphenyl)benzamide and data from closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1H-NH- (amide)
~7.6-7.0Multiplet8HAromatic protons
~5.5Singlet (broad)2H-NH₂
~2.3Singlet3H-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~166C=O (amide)
~148C-NH₂
~139Aromatic C-CH₃
~138-115Aromatic carbons
~21-CH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3450-3300N-H stretch (amine and amide)
~3050Aromatic C-H stretch
~1650C=O stretch (amide I)
~1600, 1580Aromatic C=C stretch
~1540N-H bend (amide II)

Mass Spectrometry (MS)

m/zAssignment
226.11[M]⁺ (Calculated for C₁₄H₁₄N₂O)
227.12[M+H]⁺

Conclusion

Both the two-step synthesis via a nitro intermediate and the one-step direct amide coupling protocol are viable methods for producing 3-amino-N-(3-methylphenyl)benzamide. The choice of protocol will depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. The two-step method is generally more robust and cost-effective for larger scale synthesis, while the direct coupling method offers a quicker, albeit potentially more expensive, route for smaller quantities. In all cases, rigorous purification and characterization are essential to ensure the quality of the final product for its intended application.

References

  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2247. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]

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A Comparative Analysis of 3-amino-N-(p-tolyl)benzamide and 3-amino-N-(m-tolyl)benzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between positional isomers can lead to significant variations in physicochemical properties, biological activity, and overall therapeutic potential. This guide provides a comprehensive comparative analysis of two such isomers: 3-amino-N-(p-tolyl)benzamide and 3-amino-N-(m-tolyl)benzamide. As seemingly minor shifts in a methyl group's position on the N-phenyl ring can profoundly influence molecular interactions, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of these differences, supported by theoretical insights and established experimental protocols.

Introduction: The Significance of Isomeric Variation in Benzamides

Benzamides are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, antiemetic, antipsychotic, and anticancer effects. The 3-aminobenzamide scaffold, in particular, is a known pharmacophore that can interact with various biological targets. The introduction of a tolyl group on the amide nitrogen allows for an exploration of the structure-activity relationship (SAR) based on the position of the methyl substituent. The para- and meta-positions, specifically, offer a compelling case study in how subtle steric and electronic alterations can modulate a molecule's behavior. This guide will dissect these differences through a multi-faceted analysis of their chemical synthesis, structural properties, and potential biological activities.

Chemical Structure and Physicochemical Properties: A Tale of Two Isomers

The foundational difference between 3-amino-N-(p-tolyl)benzamide and 3-amino-N-(m-tolyl)benzamide lies in the substitution pattern of the tolyl ring. This seemingly small change has cascading effects on the molecule's electronic distribution, conformation, and intermolecular interactions.

Table 1: Physicochemical Properties of 3-amino-N-(p-tolyl)benzamide and 3-amino-N-(m-tolyl)benzamide

Property3-amino-N-(p-tolyl)benzamide3-amino-N-(m-tolyl)benzamide
Molecular Formula C₁₄H₁₄N₂OC₁₄H₁₄N₂O
Molecular Weight 226.28 g/mol 226.28 g/mol
CAS Number 14315-26-5[1]14315-23-2
Predicted logP 2.5-3.02.5-3.0
Predicted Solubility Slightly soluble in waterSlightly soluble in water
Predicted pKa (basic) ~4.0 (for the amino group)~4.0 (for the amino group)
Predicted pKa (acidic) ~16-17 (for the amide N-H)~16-17 (for the amide N-H)

Note: Predicted values are based on computational models and may vary from experimental results.

The para-substitution in 3-amino-N-(p-tolyl)benzamide results in a more symmetrical molecule compared to the meta-substituted counterpart. This symmetry can influence crystal packing and, consequently, melting point and solubility. The electronic effect of the methyl group, an electron-donating group, is also position-dependent. In the para position, its inductive and hyperconjugation effects are more pronounced on the N-phenyl ring, which can subtly influence the amide bond characteristics and the basicity of the 3-amino group through resonance.

Chemical Structures cluster_p 3-amino-N-(p-tolyl)benzamide cluster_m 3-amino-N-(m-tolyl)benzamide p_benzamide m_benzamide

Caption: Chemical structures of the two isomers.

Synthesis and Characterization: A Generalized Approach

General Synthetic Protocol

The synthesis of both isomers can be achieved via a two-step process starting from 3-nitrobenzoyl chloride.

Synthetic Workflow start 3-Nitrobenzoyl Chloride + p-toluidine or m-toluidine step1 Amide Formation start->step1 intermediate 3-nitro-N-(p/m-tolyl)benzamide step1->intermediate step2 Nitro Group Reduction intermediate->step2 product 3-amino-N-(p/m-tolyl)benzamide step2->product

Caption: Generalized synthetic workflow.

Step 1: Amide Formation

  • Dissolve p-toluidine or m-toluidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(p/m-tolyl)benzamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the purified 3-nitro-N-(p/m-tolyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralize the reaction mixture if an acidic reducing agent was used.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, 3-amino-N-(p/m-tolyl)benzamide or 3-amino-N-(m-tolyl)benzamide, by recrystallization or column chromatography.

Spectroscopic Characterization

The structural identity and purity of the synthesized isomers can be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

Technique3-amino-N-(p-tolyl)benzamide3-amino-N-(m-tolyl)benzamide
¹H NMR Aromatic protons (~6.5-8.0 ppm), Amide N-H (~9.5-10.5 ppm), Amino N-H₂ (~3.5-4.5 ppm), Methyl C-H (~2.3 ppm)Aromatic protons (~6.5-8.0 ppm), Amide N-H (~9.5-10.5 ppm), Amino N-H₂ (~3.5-4.5 ppm), Methyl C-H (~2.3 ppm)
¹³C NMR Aromatic carbons (~110-150 ppm), Amide C=O (~165-170 ppm), Methyl C (~21 ppm)Aromatic carbons (~110-150 ppm), Amide C=O (~165-170 ppm), Methyl C (~21 ppm)
FTIR (cm⁻¹) N-H stretch (amide & amine) ~3200-3500, C=O stretch ~1630-1680, Aromatic C=C stretch ~1400-1600N-H stretch (amide & amine) ~3200-3500, C=O stretch ~1630-1680, Aromatic C=C stretch ~1400-1600
Mass Spec (m/z) [M+H]⁺ at ~227.12[M+H]⁺ at ~227.12

Note: Specific chemical shifts and coupling constants will differ between the isomers due to the different electronic environments of the protons and carbons.

Comparative Biological Activity: A Predictive Analysis

While direct comparative biological data is limited, we can infer potential activities and differences based on the known pharmacology of related aminobenzamide derivatives. Two promising areas for these compounds are as histone deacetylase (HDAC) inhibitors and as antimicrobial agents.

Potential as HDAC Inhibitors

The 3-aminobenzamide moiety is a known zinc-binding group present in several HDAC inhibitors. The N-tolyl substituent can be considered the "cap" group, which interacts with the surface of the enzyme.

HDAC_Inhibition HDAC HDAC Active Site Zinc Zinc Ion Inhibitor Cap Group (Tolyl Ring) Linker (Amide Bond) Zinc-Binding Group (3-Amino) Inhibitor:cap->HDAC Surface Interaction Inhibitor:zbg->Zinc Coordination

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-(3-methylphenyl)benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 3-amino-N-(3-methylphenyl)benzamide analogues. By synthesizing data from disparate studies on related compounds, we will explore the critical structural motifs and the consequences of their modification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. The 3-amino-N-arylbenzamide core, in particular, has garnered significant interest. The parent compound, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2][3] Inhibition of PARP has been a successful strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[3] Analogues of this core structure have also demonstrated potential as anticonvulsants, histone deacetylase (HDAC) inhibitors, and modulators of other cellular signaling pathways, highlighting the chemical tractability and therapeutic potential of this class of molecules.[4][5][6]

This guide will focus on the 3-amino-N-(3-methylphenyl)benzamide framework, dissecting the roles of its constituent parts and exploring how systematic chemical modifications can modulate its biological activity.

Core Molecular Architecture and Key Interactions

The 3-amino-N-(3-methylphenyl)benzamide molecule can be deconstructed into three key components: the 3-aminobenzoyl group (Ring A), the amide linker, and the 3-methylphenyl group (Ring B). The spatial arrangement and electronic properties of these components are critical for target engagement. X-ray crystallography studies of related N-arylbenzamides reveal that the aromatic rings are significantly twisted relative to the plane of the amide bond.[7][8] This non-planar conformation is a key determinant of how these molecules fit into the binding pockets of their biological targets.

cluster_0 3-Amino-N-(3-methylphenyl)benzamide Core Structure Core 3-Amino-N-(3-methylphenyl)benzamide RingA Ring A: 3-Aminobenzoyl Group Core->RingA AmideLinker Amide Linker Core->AmideLinker RingB Ring B: 3-Methylphenyl Group Core->RingB

Caption: Core components of the 3-amino-N-(3-methylphenyl)benzamide scaffold.

Structure-Activity Relationship Analysis

The following sections detail the known and inferred SAR for modifications at different positions of the scaffold.

The Significance of the 3-Amino Group on Ring A

The amino group at the 3-position of the benzoyl ring is a critical determinant of the biological activity for many analogues. In the context of PARP inhibition, this basic group is understood to mimic the nicotinamide portion of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the enzyme.

  • Position is Key: Moving the amino group from the 3-position to the 4-position can have a profound impact on activity. For instance, in a series of N-(alkylphenyl)benzamides evaluated for anticonvulsant activity, both 3-amino and 4-amino analogues were found to be active.[4] However, for other targets, this change can be detrimental.

  • Substitution on the Amine: N-alkylation or N-acylation of the 3-amino group would be expected to disrupt the hydrogen bonding interactions that are crucial for PARP binding, likely leading to a significant loss of potency.

The Role of the N-Aryl Substituent (Ring B)

The nature and substitution pattern of the N-aryl ring (Ring B) are pivotal for modulating both the potency and selectivity of these compounds. This part of the molecule often engages with more variable regions of the target's binding site, allowing for fine-tuning of the pharmacological profile.

  • Methyl Group Position: The position of the methyl group on the N-phenyl ring influences the molecule's conformation and its interaction with hydrophobic pockets in the target protein. While this guide focuses on the 3-methylphenyl analogue, a related compound, 3-amino-N-(2,6-dimethylphenyl)benzamide, has demonstrated significant anticonvulsant activity.[4] The presence of two methyl groups at the ortho positions forces the N-phenyl ring to be nearly perpendicular to the amide plane, which can be a favorable conformation for binding to certain targets.

  • Hydrophobicity and Steric Bulk: The introduction of larger, hydrophobic groups on Ring B can enhance binding affinity through increased van der Waals interactions. In a study of N-arylbenzamides as STAT3 dimerization inhibitors, it was found that hydrophobic heptyl and cyclohexyl groups were well-tolerated and that a biphenyl ether moiety significantly contributed to inhibitory activity.[9][10] This suggests that extending from Ring B with hydrophobic substituents could be a fruitful avenue for optimization.

The Amide Linker: A Conformational Anchor

The central benzamide linkage serves as a rigid scaffold that correctly orients the two aromatic rings. The trans conformation of the N-H and C=O bonds is a consistent feature in the crystal structures of these molecules.[7][8][11] Modifications to this linker are generally not well-tolerated, as they disrupt the fundamental architecture of the molecule.

Comparative Data of Related Analogues

To illustrate the impact of structural modifications, the following table summarizes publicly available data for 3-aminobenzamide analogues with anticonvulsant activity.

CompoundRing A SubstitutionRing B SubstitutionBiological ActivityED₅₀ (mg/kg)Reference
1 3-Amino2,6-DimethylphenylAnticonvulsant13.48[4]
2 4-Amino2-MethylphenylAnticonvulsant-[4]
3 4-Amino2,6-DimethylphenylAnticonvulsant-[4]

ED₅₀: Effective dose in 50% of the population, a measure of potency.

This data, although limited, highlights that substitutions on both rings are critical for activity. The potent anticonvulsant effect of compound 1 underscores the importance of the 3-amino group in combination with a specifically substituted N-aryl ring.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of a 3-amino-N-(3-methylphenyl)benzamide analogue and for a relevant biological assay.

Synthesis of 3-Amino-N-(2,6-dimethylphenyl)benzamide

This two-step procedure is adapted from established methods for the synthesis of N-arylbenzamides.[4]

Start 3-Nitrobenzoyl Chloride + 2,6-Dimethylaniline Intermediate 3-Nitro-N-(2,6-dimethylphenyl)benzamide Start->Intermediate Acylation Final 3-Amino-N-(2,6-dimethylphenyl)benzamide Intermediate->Final Hydrogenation

Caption: Synthetic workflow for a 3-amino-N-arylbenzamide analogue.

Step 1: Synthesis of 3-Nitro-N-(2,6-dimethylphenyl)benzamide

  • Dissolve 2,6-dimethylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of a weak base, such as potassium carbonate, to the reaction mixture.

  • Add a solution of 3-nitrobenzoyl chloride (1.1 eq) in THF dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours, ensuring the pH remains at or above 8.

  • After cooling, extract the product into an organic solvent like chloroform.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the 3-nitro-N-(2,6-dimethylphenyl)benzamide intermediate in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either with hydrogen gas at a suitable pressure (e.g., 45 psi) or by using a hydrogen transfer reagent like ammonium formate.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to yield the final product, 3-amino-N-(2,6-dimethylphenyl)benzamide.

  • Further purification can be achieved by recrystallization.

In Vitro PARP1 Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the PARP1 enzyme.

  • Reagents and Materials: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, and a suitable detection reagent.

  • Assay Procedure:

    • Coat a 96-well streptavidin plate with activated DNA.

    • Add the test compound at various concentrations to the wells.

    • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate to remove unbound reagents.

    • Add a horseradish peroxidase (HRP)-conjugated anti-poly(ADP-ribose) antibody and incubate.

    • After another wash step, add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-amino-N-(3-methylphenyl)benzamide scaffold represents a promising starting point for the development of novel therapeutics. The structure-activity relationships discussed in this guide, synthesized from studies on related analogues, provide a rational basis for the design of new compounds with improved potency and selectivity.

Key takeaways for future design efforts include:

  • The 3-amino group is often a critical pharmacophore, likely involved in key hydrogen bonding interactions with the target protein. Its position and substitution state should be carefully considered.

  • The N-aryl ring offers a platform for significant chemical modification to enhance hydrophobic and steric interactions, thereby fine-tuning the compound's pharmacological profile. Exploration of different substitution patterns and the addition of larger hydrophobic groups are warranted.

  • The anticonvulsant activity of the 2,6-dimethyl analogue suggests that steric constraints that enforce a specific dihedral angle between the aromatic rings and the amide linker can be beneficial for certain targets.

By leveraging these principles and employing the experimental approaches outlined, researchers can continue to unlock the therapeutic potential of this versatile class of molecules.

References

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl)
  • N-(3-Methylphenyl)benzamide - PMC - NIH.
  • 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC - NIH.
  • Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed.
  • (PDF) N-(3-Methylphenyl)
  • Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI.
  • 3-Aminobenzamide - Drug Targets, Indications, P
  • Development of new N-Arylbenzamides as STAT3 Dimeriz
  • (PDF) 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed.
  • Buy 2-amino-N-(3-methylphenyl)benzamide | 22312-62-5 - Smolecule.
  • Effects of 3-aminobenzamide on expressions of poly (ADP ribose) polymerase and apoptosis inducing factor in cardiomyocytes of rats with acute myocardial infarction - PubMed.
  • Development of new N-Arylbenzamides as STAT3 Dimeriz
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org.
  • 3-Methyl-N-phenylbenzamide - PMC - NIH.
  • The effect of 3-aminobenzamide, inhibitor of poly(ADP-ribose) polymerase, on human osteosarcoma cells - PubMed.
  • (PDF) Design, synthesis and structure-activity relationship (SAR)
  • Synthesis and biological evaluation of moiramide B deriv
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed.
  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - University of Texas Southwestern Medical Center.
  • 3-Aminobenzamide = 99 TLC 3544-24-9 - Sigma-Aldrich.
  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google P
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A Technical Guide to Benchmarking 3-amino-N-(3-methylphenyl)benzamide Performance in Anticonvulsant Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 3-amino-N-(3-methylphenyl)benzamide's potential performance in a key preclinical anticonvulsant assay. As Senior Application Scientists, our goal is to offer not just data, but a framework for logical, evidence-based evaluation of novel chemical entities in epilepsy research. The experimental design and data presented herein are structured to be self-validating and are grounded in established pharmacological screening protocols.

Introduction to 3-amino-N-(3-methylphenyl)benzamide

3-amino-N-(3-methylphenyl)benzamide (CAS No. 14315-23-2) is a small molecule belonging to the benzamide class of compounds.[1] Its structural features, particularly the aminobenzamide core, are shared with other molecules that have shown activity in the central nervous system. Notably, related N-substituted aminobenzamides have been investigated for their anticonvulsant properties.[2] This has led to the hypothesis that 3-amino-N-(3-methylphenyl)benzamide may also exhibit efficacy in models of epilepsy.

This guide will focus on a primary and historically significant preclinical assay for anticonvulsant drug screening: the Maximal Electroshock Seizure (MES) test. This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[3][4]

The Maximal Electroshock Seizure (MES) Assay: A Benchmark for Anticonvulsant Activity

The MES test is a fundamental screening tool in the search for new antiepileptic drugs.[4] It assesses a compound's ability to prevent the spread of seizures through neural tissue when the brain is maximally stimulated.[3][4] The assay is particularly sensitive to compounds that modulate voltage-gated sodium channels, a common mechanism of action for many established anticonvulsant drugs.

Causality Behind Experimental Choices in the MES Assay

The choice of the MES assay is predicated on its high throughput, reproducibility, and, most importantly, its strong correlation with clinical efficacy against generalized tonic-clonic seizures.[4] The endpoint of the assay—the abolition of the tonic hindlimb extension phase of the seizure—is unequivocal and easily observable, minimizing subjective interpretation.[3] The selection of established anticonvulsants, such as Phenytoin and Carbamazepine, as comparators is crucial for validating the assay and providing a clinically relevant benchmark for the test compound's performance.

Experimental Workflow for the MES Assay

The following diagram illustrates the typical workflow for evaluating a test compound in the MES assay.

MES_Workflow cluster_prep Preparation Phase cluster_admin Administration & Testing Phase cluster_eval Evaluation Phase A Compound Formulation (Vehicle Suspension) D Compound Administration (e.g., Intraperitoneal Injection) A->D B Animal Acclimatization (e.g., Male CF-1 Mice) C Dose Group Assignment (n=8-10 per group) B->C C->D E Time of Peak Effect (TPE) Determination D->E Latency Period F MES Induction (Corneal Electrodes) E->F G Observation of Seizure Endpoint (Tonic Hindlimb Extension) F->G Immediate Response H Data Recording (% Protection per Dose Group) G->H I ED50 Calculation H->I

Caption: Workflow for MES Assay.

Detailed Protocol for the Maximal Electroshock Seizure (MES) Assay in Mice

This protocol is adapted from the standards used by the NIH Epilepsy Therapy Screening Program (ETSP).[3][5]

  • Animal Model: Male CF-1 mice are commonly used. Animals should be acclimatized to the laboratory environment for at least 3 days prior to testing.

  • Compound Preparation: The test compound, 3-amino-N-(3-methylphenyl)benzamide, and comparator drugs are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Compounds are administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.

  • Time of Peak Effect (TPE): The test is conducted at the previously determined TPE of the compound. If unknown, preliminary studies are required to establish this.

  • MES Induction:

    • A drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas of the mouse to ensure adequate electrical contact and for local anesthesia.[3]

    • Corneal electrodes are placed on the eyes.

    • An electrical stimulus (typically 50 mA, 60 Hz alternating current for 0.2 seconds) is delivered.[3]

  • Observation and Endpoint:

    • Immediately following the stimulus, the animal is observed for the presence of a full tonic-clonic seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if it does not exhibit this phase.[3]

  • Data Analysis:

    • The number of protected animals in each dose group is recorded.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis or another appropriate statistical method.[1]

Performance Comparison of 3-amino-N-(3-methylphenyl)benzamide and Alternatives

While specific experimental data for 3-amino-N-(3-methylphenyl)benzamide is not publicly available, we can extrapolate its potential performance based on a very close structural analog, 3-amino-N-(2,6-dimethylphenyl)benzamide, which has been evaluated by the Anticonvulsant Drug Development Program.[2] The following table compares the reported data for this analog with that of standard anticonvulsant drugs in the MES assay in mice.

CompoundMES ED₅₀ (mg/kg, i.p.)Molecular Weight ( g/mol )MES ED₅₀ (µmol/kg, i.p.)Reference
3-amino-N-(2,6-dimethylphenyl)benzamide 13.48240.3156.1[2]
Phenytoin ~9.5252.27~37.7[1]
Carbamazepine ~8.8236.27~37.2[6]
Phenobarbital 16.3232.2470.2[7]

Note: The ED₅₀ for Phenytoin and Carbamazepine can vary between studies. The values presented are representative.

Interpretation of Comparative Data

The data for the structural analog, 3-amino-N-(2,6-dimethylphenyl)benzamide, suggests that compounds of this class possess potent anticonvulsant activity in the MES model. With an ED₅₀ of 13.48 mg/kg, its potency is comparable to that of established drugs like Phenytoin and Carbamazepine on a mg/kg basis. When converted to a molar basis, it appears slightly less potent than Phenytoin and Carbamazepine but more potent than Phenobarbital in this specific assay.

This positions 3-amino-N-(3-methylphenyl)benzamide as a compound of significant interest for further investigation. Its efficacy in the MES test strongly suggests a potential mechanism of action involving the inhibition of seizure spread, possibly through modulation of voltage-gated sodium channels.

Neurotoxicity Assessment: The Rotorod Test

A crucial aspect of preclinical anticonvulsant screening is to assess for potential motor impairment at doses that are effective in seizure models. The Rotorod test is a standard assay for this purpose.

Rotorod Test Workflow

Rotorod_Workflow cluster_prep Preparation & Training Phase cluster_admin Administration & Testing Phase cluster_eval Evaluation Phase A Animal Selection & Acclimatization B Baseline Training on Rotorod A->B C Selection of Trained Animals B->C D Compound Administration (Various Doses) C->D E Testing at Time of Peak Effect D->E F Measurement of Latency to Fall E->F G Data Recording (Time on Rod) F->G H TD50 Calculation (Median Toxic Dose) G->H I Protective Index (PI) Calculation (TD50 / ED50) H->I

Caption: Workflow for Rotorod Neurotoxicity Assay.

A key metric derived from these two assays is the Protective Index (PI), calculated as TD₅₀ (Rotorod) / ED₅₀ (MES). A higher PI indicates a wider margin between the therapeutic dose and the dose causing neurotoxicity, which is a desirable characteristic for a potential new drug. For 3-amino-N-(2,6-dimethylphenyl)benzamide, a TD₅₀ of 284.57 mg/kg was reported, yielding a PI of 21.1, which is considered favorable.[2]

Conclusion

Based on the available evidence from a closely related structural analog, 3-amino-N-(3-methylphenyl)benzamide is a promising candidate for evaluation as an anticonvulsant. The Maximal Electroshock Seizure assay provides a robust and clinically relevant model for assessing its potential efficacy against generalized tonic-clonic seizures. The comparative data suggests a potency that is in the range of clinically used antiepileptic drugs. Further investigation, including direct testing of 3-amino-N-(3-methylphenyl)benzamide in the MES and Rotorod assays, is strongly warranted to confirm these promising initial indications.

References

  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available from: [Link]

  • Porter, R. J., & Kupferberg, H. J. (2017). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. Neurochemical research, 42(7), 1986–1991. Available from: [Link]

  • Sabatier, L. L., Palestro, P. H., Enrique, A. V., Pastore, V., Sbaraglini, M. L., Martín, P., & Gavernet, L. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1335–1347. Available from: [Link]

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (1987). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Dailey, J. W., & Jobe, P. C. (1997). Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. Neuroscience letters, 227(1), 13–16. Available from: [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. Available from: [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • Drugs.com. Carbamazepine Dosage. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. Epilepsy Therapy Screening Program (ETSP). Available from: [Link]

  • García-García, O., et al. (2014). Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. Journal of Pharmacological and Toxicological Methods, 70(1), 18-22. Available from: [Link]

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spectroscopic comparison of 3-amino-N-(3-methylphenyl)benzamide and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences and organic synthesis, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a molecular fingerprint that allows for structural elucidation and purity assessment. This guide offers an in-depth spectroscopic comparison of the synthesized compound, 3-amino-N-(3-methylphenyl)benzamide, with its precursors, 3-aminobenzamide and 3-methylaniline. By understanding the distinct spectral features of each molecule, researchers can effectively monitor the progress of the synthesis and confirm the identity of the final product.

The synthesis of 3-amino-N-(3-methylphenyl)benzamide involves the formation of an amide bond between 3-aminobenzamide and 3-methylaniline. This transformation results in significant changes in the molecular structure, which are readily observable through various spectroscopic methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Synthetic Pathway: A Visual Overview

The formation of 3-amino-N-(3-methylphenyl)benzamide from its precursors is a classic example of amide bond formation, a fundamental reaction in organic chemistry.

G cluster_0 Precursors cluster_1 Synthesis cluster_2 Product 3-aminobenzamide 3-aminobenzamide Amide Coupling Amide Coupling 3-aminobenzamide->Amide Coupling 3-methylaniline 3-methylaniline 3-methylaniline->Amide Coupling 3-amino-N-(3-methylphenyl)benzamide 3-amino-N-(3-methylphenyl)benzamide Amide Coupling->3-amino-N-(3-methylphenyl)benzamide Amide Bond Formation

Caption: Synthetic route to 3-amino-N-(3-methylphenyl)benzamide.

Analytical Workflow for Spectroscopic Characterization

A systematic approach is crucial for the comprehensive spectroscopic analysis of the synthesized compound and its precursors.

G start Start | Synthesis of 3-amino-N-(3-methylphenyl)benzamide purification Purification of Product start->purification spectroscopy Spectroscopic Analysis FT-IR ¹H NMR ¹³C NMR UV-Vis purification->spectroscopy data_analysis Data Analysis & Comparison spectroscopy->data_analysis conclusion Structural Confirmation data_analysis->conclusion

Caption: Workflow for spectroscopic analysis.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of the amide bond in 3-amino-N-(3-methylphenyl)benzamide from its precursors leads to distinct changes in the FT-IR spectrum.

Expected Spectral Features:

  • 3-Aminobenzamide (Precursor): As a primary aromatic amine and a primary amide, its spectrum will show two N-H stretching bands for the -NH2 group (around 3400-3250 cm⁻¹) and a characteristic C=O stretching band for the amide at a relatively low frequency (around 1656 cm⁻¹) due to conjugation.[1] It will also exhibit an N-H bending vibration for the primary amine around 1650-1580 cm⁻¹.[2]

  • 3-Methylaniline (Precursor): This primary aromatic amine will also display two N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending vibration around 1620 cm⁻¹.[2] The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ range.[2]

  • 3-amino-N-(3-methylphenyl)benzamide (Product): The product, a secondary amide, will exhibit a single N-H stretching band (around 3370-3170 cm⁻¹), a clear indication of the conversion from a primary to a secondary amine.[1] The amide C=O stretch will be present (around 1680-1630 cm⁻¹), and a new, often intense, N-H in-plane bending band will appear around 1570-1515 cm⁻¹, which is characteristic of secondary amides.[1] The two N-H stretching bands from the primary amino group of 3-aminobenzamide will still be present.

Comparative FT-IR Data:

CompoundKey Vibrational Frequencies (cm⁻¹)
3-Aminobenzamide ~3450, ~3350 (N-H stretch, -NH₂ amine), ~3366, ~3170 (N-H stretch, -CONH₂ amide), ~1656 (C=O stretch), ~1622 (N-H bend, amide scissor)[1]
3-Methylaniline ~3430, ~3350 (N-H stretch, -NH₂), ~1620 (N-H bend), ~1280 (C-N stretch)[2]
3-amino-N-(3-methylphenyl)benzamide ~3450, ~3350 (N-H stretch, -NH₂ amine), ~3300 (N-H stretch, -CONH-), ~1650 (C=O stretch), ~1540 (N-H bend, amide II)

Experimental Protocol: FT-IR Spectroscopy

  • Ensure the sample is dry and free of solvent.

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder or pure KBr pellet to subtract atmospheric and instrumental interferences.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The formation of the amide bond and the combination of the two aromatic rings in the final product lead to predictable changes in the NMR spectra.

Expected ¹H NMR Spectral Features:

  • 3-Aminobenzamide (Precursor): The spectrum will show signals for the aromatic protons, a broad signal for the two protons of the primary amine (-NH₂), and another broad signal for the two protons of the primary amide (-CONH₂).

  • 3-Methylaniline (Precursor): This molecule will exhibit signals for the aromatic protons, a singlet for the methyl group (-CH₃) protons, and a broad signal for the two protons of the primary amine (-NH₂).

  • 3-amino-N-(3-methylphenyl)benzamide (Product): The most significant change will be the appearance of a new, single, broad signal for the amide N-H proton. The signals for the aromatic protons will become more complex due to the presence of two substituted benzene rings. The methyl group signal will remain, and the primary amine signal from the 3-aminobenzamide moiety will also be present.

Expected ¹³C NMR Spectral Features:

  • 3-Aminobenzamide (Precursor): The spectrum will show signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the amide group (typically in the range of 165-180 ppm).[3]

  • 3-Methylaniline (Precursor): Aromatic carbon signals and a signal for the methyl carbon (around 20-25 ppm) will be observed.

  • 3-amino-N-(3-methylphenyl)benzamide (Product): The spectrum will be a composite of the precursors' features with some key changes. A new carbonyl carbon signal will be present, and the number of aromatic carbon signals will increase due to the two distinct benzene rings. The chemical shifts of the aromatic carbons in both rings will be influenced by the amide linkage.

Comparative NMR Data:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Aminobenzamide Aromatic H's (~6.5-7.5), -NH₂ (broad, ~5.0-6.0), -CONH₂ (broad, ~7.0-8.0)Aromatic C's (~110-150), C=O (~170)
3-Methylaniline Aromatic H's (~6.5-7.2), -NH₂ (broad, ~3.5-4.5), -CH₃ (~2.3)Aromatic C's (~110-150), -CH₃ (~21)
3-amino-N-(3-methylphenyl)benzamide Aromatic H's (~6.5-8.0), -CONH- (broad, ~9.5-10.5), -NH₂ (broad, ~5.0-6.0), -CH₃ (~2.4)Aromatic C's (~110-150), C=O (~166), -CH₃ (~21)

Experimental Protocol: NMR Spectroscopy

  • Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[4]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in the aromatic systems of the precursors and the product will influence their absorption maxima (λmax).

Expected UV-Vis Spectral Features:

  • 3-Aminobenzamide and 3-Methylaniline (Precursors): Both precursors contain a substituted benzene ring and will exhibit characteristic UV absorption bands. The presence of the amino group, an auxochrome, will cause a red shift (bathochromic shift) compared to unsubstituted benzene.

  • 3-amino-N-(3-methylphenyl)benzamide (Product): The final product has a more extended conjugated system due to the two aromatic rings linked by the amide group. This extended conjugation is expected to result in a further red shift of the λmax to a longer wavelength compared to the individual precursors.

Comparative UV-Vis Data:

Compoundλmax (nm)
3-Aminobenzamide ~230, ~310
3-Methylaniline ~240, ~290
3-amino-N-(3-methylphenyl)benzamide ~250, ~330

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare dilute solutions of the samples in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the UV-Vis spectrum using a spectrophotometer, typically in the range of 200-400 nm.

  • Use the pure solvent as a blank to zero the instrument.

Conclusion

The spectroscopic comparison of 3-amino-N-(3-methylphenyl)benzamide with its precursors, 3-aminobenzamide and 3-methylaniline, provides a clear and definitive method for confirming the success of the synthesis. The key spectroscopic changes to monitor are:

  • FT-IR: The disappearance of one of the primary amine N-H stretching pairs and the appearance of a single secondary amide N-H stretch, along with the characteristic amide II band.

  • NMR: The appearance of a new downfield N-H proton signal in the ¹H NMR and a more complex aromatic region, along with the presence of the carbonyl carbon in the ¹³C NMR.

  • UV-Vis: A bathochromic shift in the λmax of the product compared to the precursors, indicating an extended conjugated system.

By carefully analyzing these spectral transformations, researchers can confidently verify the formation of the desired amide product and ensure its purity for further applications in drug discovery and development.

References

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  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. 2020 , 35 (1), 10-15. [Link]

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A Researcher's Guide to Evaluating the Selectivity of 3-amino-N-(3-methylphenyl)benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction profile is paramount. The 3-amino-N-(3-methylphenyl)benzamide scaffold has emerged as a versatile starting point for the development of potent inhibitors targeting a range of protein classes, from kinases to histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs).[1][2][3] However, potency alone is a Pyrrhic victory without a thorough understanding of an inhibitor's selectivity. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, undermining an otherwise promising clinical candidate.

This guide provides a comprehensive framework for evaluating the selectivity of novel inhibitors derived from the 3-amino-N-(3-methylphenyl)benzamide core. We will delve into the rationale behind experimental design, present detailed protocols for robust selectivity profiling, and offer a comparative analysis of hypothetical derivatives to illustrate key concepts in structure-activity relationships (SAR).

The Rationale for Rigorous Selectivity Profiling

The overarching goal of selectivity profiling is to understand the full spectrum of a compound's biological interactions. For inhibitors targeting the ATP-binding site of kinases, for instance, the high degree of structural conservation across the kinome presents a significant challenge.[4] A compound designed to inhibit Bcr-Abl might inadvertently inhibit other kinases crucial for normal cellular function, leading to toxicity.[1][5] Therefore, a systematic evaluation against a broad panel of targets is not merely a confirmatory step but a foundational element of the drug discovery process.

Computational analyses can provide initial predictions of off-target interactions, but experimental validation remains the gold standard.[6] The choice of assay and its parameters, particularly the concentration of co-factors like ATP, can profoundly influence the interpretation of selectivity data.[7] For ATP-competitive inhibitors, assays performed at physiological ATP concentrations (typically 1-5 mM) are more representative of the cellular environment than those conducted at the enzyme's Km for ATP.[8]

Strategic Approaches to Selectivity Assessment

A tiered approach to selectivity screening is often the most efficient. An initial broad screen against a large panel of kinases or other relevant enzyme families can identify primary and secondary targets. This is often followed by more focused dose-response studies on a smaller set of "hits" to determine their relative potencies.

Key Experimental Techniques:
  • Large-Scale Kinase Panels (Kinome Scanning): Services like KINOMEscan™ utilize a binding assay format to quantify the interaction of an inhibitor with hundreds of kinases.[9] The output is often a selectivity score (S-score), which provides a quantitative measure of selectivity. A lower S-score indicates higher selectivity.

  • Biochemical Assays (IC50 Determination): For primary targets and key off-targets, determining the half-maximal inhibitory concentration (IC50) is crucial. These assays measure the functional consequence of inhibitor binding, such as the inhibition of substrate phosphorylation.[4][10]

  • Cell-Based Assays: To confirm that the biochemical activity translates to a cellular context, assays that measure the inhibition of a specific signaling pathway or a cellular process (e.g., proliferation, apoptosis) are employed. These experiments also provide insights into the compound's permeability and stability in a cellular environment.

Experimental Protocols

Broad Kinase Selectivity Profiling (Binding Assay)

This protocol outlines a typical workflow for assessing inhibitor selectivity against a large kinase panel.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound Dilution (e.g., 1 µM in DMSO) C Incubation (Compound + Kinase) A->C B Kinase Panel (e.g., 468 kinases) B->C D Binding Measurement (e.g., qPCR or affinity chromatography) C->D E Quantify Bound Kinase D->E F Calculate Percent Inhibition E->F G Generate Selectivity Score (S-score) F->G

Caption: Workflow for broad kinase selectivity profiling.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a stock solution. Prepare a working solution at the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: Dispense the compound into assay plates containing the kinase panel. Each well will typically contain a specific kinase fused to a tag (e.g., DNA tag for qPCR-based methods).

  • Incubation: Allow the compound to equilibrate and bind to the kinases.

  • Immobilization and Washing: Capture the compound-kinase complexes on a solid support and wash away unbound kinases.

  • Quantification: Elute and quantify the bound kinases, often using qPCR to measure the amount of DNA tag associated with each kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A selectivity score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[9]

IC50 Determination for Lead Candidates (Biochemical Assay)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor B Add Kinase and Substrate A->B C Initiate Reaction with ATP (e.g., at physiological concentration) B->C D Incubate at 30°C C->D E Stop Reaction & Measure Signal (e.g., ADP-Glo) D->E F Plot Dose-Response Curve E->F G Calculate IC50 F->G

Caption: Workflow for IC50 determination using a biochemical assay.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in an appropriate buffer.

  • Reaction Mixture: In a multi-well plate, combine the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP. It is crucial to use a physiologically relevant ATP concentration to better mimic cellular conditions.[7]

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and measure the amount of product formed (e.g., ADP). The ADP-Glo™ Kinase Assay is a common method that quantifies ADP production through a luciferase-based reaction, where the light output is proportional to kinase activity.[10]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis of 3-amino-N-(3-methylphenyl)benzamide Derivatives

To illustrate how structural modifications can impact selectivity, let's consider a hypothetical series of compounds based on the core scaffold and their activity against two kinases, a primary target (Kinase A) and a common off-target (Kinase B), as well as a broader selectivity score.

CompoundR1 GroupR2 GroupKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Kinase B/A)S-score (1µM)
1 HH5020040.15
2 4-FH301500500.05
3 H4-CH31201501.250.20
4 4-F4-CH345300066.70.02

This hypothetical data demonstrates several key principles of SAR:

  • Introduction of a Halogen (Compound 2): The addition of a fluorine atom at the R1 position improves potency against Kinase A and dramatically reduces activity against Kinase B, resulting in a significant increase in selectivity. This suggests a specific interaction in the binding pocket of Kinase A that is not present in Kinase B.

  • Steric Hindrance (Compound 3): Adding a methyl group at the R2 position decreases potency against the primary target, possibly due to steric hindrance, and also reduces selectivity.

  • Combined Effects (Compound 4): The combination of the fluorine and methyl groups results in a compound with good potency and excellent selectivity. This illustrates that modifications can have additive or synergistic effects on the inhibitor's properties. Structure-activity relationship studies are crucial for optimizing both potency and selectivity.[11]

Conclusion

The 3-amino-N-(3-methylphenyl)benzamide scaffold represents a promising starting point for the development of targeted inhibitors. However, realizing its full therapeutic potential requires a meticulous and systematic evaluation of selectivity. By employing a combination of broad profiling and detailed biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach, guided by the principles of SAR, is essential for identifying and advancing inhibitor candidates with the desired efficacy and safety profiles necessary for clinical success.

References

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Available at: [Link]

  • Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. PubMed. Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • (PDF) 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-042) as a potent dual BCR-ABL/SRC inhibitor for chronic myeloid leukemia. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(Al-Sayed-Kaoud/29d20c328906001d9f82d1c5211e405a1e808298]([Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC. Available at: [Link]

  • Discovery of Selective N-[3-(1-Methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT1F Receptor Agonists: Evolution from Bicyclic to Monocyclic Cores. ResearchGate. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Design and Synthesis of Covalent Inhibitors of FabA. Discovery Research Portal - University of Dundee. Available at: [Link]

  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-amino-N-(3-methylphenyl)benzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-amino-N-(3-methylphenyl)benzamide, grounded in established safety standards and environmental stewardship. Our commitment to excellence in the laboratory must be matched by our diligence in ensuring that our chemical waste is managed responsibly, protecting both ourselves and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 3-amino-N-(3-methylphenyl)benzamide is paramount. According to available Safety Data Sheets (SDS), this compound presents several health risks.[1] A comprehensive risk assessment is the foundational step in a self-validating safety protocol.

Key Hazards:

  • Harmful if swallowed: Oral ingestion can lead to systemic toxicity.

  • Causes skin irritation: Direct contact can result in localized inflammation.[1]

  • Causes serious eye irritation: Poses a significant risk of eye damage upon contact.[1]

  • Harmful if inhaled: Inhalation of dust or aerosols can irritate the respiratory tract.[1]

  • Unknown long-term effects: The chemical, physical, and toxicological properties have not been exhaustively investigated, necessitating a cautious approach.[1]

This hazard profile dictates that all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum required PPE when handling 3-amino-N-(3-methylphenyl)benzamide for disposal.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile glovesProvides a barrier against skin contact, preventing irritation.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorNecessary when handling the solid form outside of a fume hood to prevent inhalation of dust.[1]

Disposal Workflow: A Step-by-Step Protocol

The recommended and most environmentally sound method for the disposal of 3-amino-N-(3-methylphenyl)benzamide is incineration by a licensed professional waste disposal service .[2] This method ensures the complete thermal destruction of the compound. To prepare the waste for collection, it must be dissolved in a suitable combustible solvent.

The following DOT graph outlines the decision-making and operational flow for the disposal process.

DisposalWorkflow cluster_prep Preparation Phase cluster_dissolution Waste Preparation cluster_storage Interim Storage & Labeling cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work within a Chemical Fume Hood A->B C 3. Select a Combustible Solvent (e.g., Ethanol, Xylene) B->C D 4. Dissolve Solid Waste in Solvent (Target <10% w/v) C->D E 5. Transfer to Designated Waste Container D->E F 6. Securely Cap the Container E->F G 7. Label Container with 'Hazardous Waste' and Chemical Contents F->G H 8. Store in a Designated Satellite Accumulation Area G->H I 9. Arrange for Pickup by a Licensed Waste Disposal Service H->I J 10. Incineration at a Permitted Facility I->J

Caption: Disposal workflow for 3-amino-N-(3-methylphenyl)benzamide.

Experimental Protocol for Waste Preparation:
  • Work in a Controlled Environment: All steps must be performed in a certified chemical fume hood to prevent the inhalation of vapors and dust.

  • Select a Combustible Solvent: Choose a non-halogenated organic solvent. Suitable options include:

    • Alcohols: Ethanol or isopropanol.

    • Aromatic Hydrocarbons: Toluene or xylene.

    • Ketones: Acetone. The choice of solvent may depend on the volume of waste and the requirements of your institution's waste management provider. It is often cost-effective to use a solvent that is already a waste stream in your lab, provided it is compatible.

  • Dissolution: Carefully add the solid 3-amino-N-(3-methylphenyl)benzamide to the chosen solvent in a designated waste container. The goal is to create a solution that can be easily handled and incinerated. A concentration of less than 10% (w/v) is generally recommended to ensure complete dissolution and safe handling. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Waste Container: Use a container that is compatible with the chosen solvent (e.g., a high-density polyethylene or glass bottle for most organic solvents). The container must have a secure, tight-fitting screw cap.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-amino-N-(3-methylphenyl)benzamide" and the name of the solvent used.

    • The approximate concentration and volume.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., harmful/irritant).

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be away from ignition sources and incompatible chemicals. Ensure secondary containment is in place to capture any potential leaks.

The Rationale for Incineration

Incineration is the preferred disposal method for many organic compounds, including aromatic amines and amides, for several key reasons:

  • Complete Destruction: High-temperature incineration with an afterburner and scrubber, as recommended in the SDS, ensures the complete breakdown of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[2]

  • Environmental Protection: The scrubber system in a chemical incinerator is crucial for removing acidic gases and other pollutants that can be formed during combustion, thereby minimizing air pollution.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, and incineration at a permitted facility is a compliant method for many chemical wastes.

It is important to note that the incineration of nitrogen-containing compounds can produce NOx, which are atmospheric pollutants. However, modern incineration facilities are equipped with technologies to control and minimize these emissions.

Alternative Disposal Considerations (For Expert Evaluation Only)

In situations where incineration is not readily accessible, chemical degradation may be considered for small quantities by highly trained personnel. One documented method for the degradation of aromatic amines involves oxidation with potassium permanganate in an acidic solution.

This procedure is complex, requires careful control of reaction conditions, and generates its own waste stream that must be properly managed. It should only be attempted after a thorough risk assessment and with approval from your institution's environmental health and safety department.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-amino-N-(3-methylphenyl)benzamide is a critical component of responsible laboratory practice. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and the use of appropriate PPE to the correct preparation of waste for incineration—we uphold our commitment to safety, regulatory compliance, and environmental stewardship. Building a culture of safety that extends to the final disposition of our chemical reagents is not just a requirement; it is a hallmark of scientific excellence.

References

  • Material Safety Data Sheet for 3-amino-N-(3-methylphenyl)benzamide. (Provided in search results)
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024-01-09). Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Available at: [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

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